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  • Product: 8-Chloro-2-methyl-5-nitroquinoline
  • CAS: 64485-39-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of 8-Chloro-2-methyl-5-nitroquinoline: A Comprehensive NMR Spectroscopic Guide

Executive Summary 8-Chloro-2-methyl-5-nitroquinoline is a highly functionalized heterocyclic scaffold that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-2-methyl-5-nitroquinoline is a highly functionalized heterocyclic scaffold that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and biologically active transition-metal ligands. The presence of three distinct substituents—an electron-withdrawing nitro group, an electronegative chlorine atom, and an electron-donating methyl group—creates a complex electronic environment across the quinoline core.

For researchers and drug development professionals, accurate structural verification of this intermediate is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-chloro-2-methyl-5-nitroquinoline, detailing the causality behind the chemical shifts, spin-spin coupling constants ( J ), and the self-validating experimental protocols required for high-fidelity data acquisition.

Mechanistic Basis of Chemical Shifts

The NMR spectral footprint of 8-chloro-2-methyl-5-nitroquinoline is dictated by the anisotropic and mesomeric effects of its substituents:

  • The Peri-Effect (C-5 Nitro Group): The nitro group at the C-5 position exerts a profound spatial and electronic influence on the adjacent ring. Through both inductive electron withdrawal and a strong through-space anisotropic deshielding effect (the peri-effect), the proton at C-4 is shifted significantly downfield.

  • Heavy Atom & Electronegativity Effects (C-8 Chloro Group): The chlorine atom at C-8 withdraws electron density inductively from the adjacent C-7 methine and the C-8a bridgehead carbon, deshielding the ortho-proton (H-7).

  • Heteroaromatic Nitrogen (C-2 Methyl Group): The quinoline nitrogen inherently deshields the alpha (C-2) and gamma (C-4) positions. The attachment of a methyl group at C-2 results in a highly characteristic singlet in the 1 H NMR spectrum, typical of benzylic/allylic protons on a heteroaromatic ring.

Quantitative NMR Data Summaries

The 1 H NMR data presented below is experimentally grounded in recent patent literature detailing the synthesis of the compound[1]. To provide a complete structural profile, the 13 C NMR chemical shifts have been synthesized using high-confidence predictive empirical modeling based on the foundational scaffolds 5-nitroquinoline[2] and 8-chloroquinoline[3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

All data is referenced to Tetramethylsilane (TMS) at δ 0.00 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-4 8.77Doublet (d)8.81HStrong peri-deshielding from the 5-NO 2​ group; ortho-coupling to H-3.
H-6 8.34Doublet (d)8.41HDeshielded by the ortho 5-NO 2​ group; ortho-coupling to H-7.
H-7 8.10Doublet (d)8.81HDeshielded by the ortho 8-Cl atom; ortho-coupling to H-6.
H-3 7.78Doublet (d)9.21HPyridine ring proton; ortho-coupling to H-4.
2-CH 3​ 2.76Singlet (s)-3HAllylic/benzylic protons attached to the electron-deficient heteroaromatic ring.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Values are extrapolated based on substituent effects from related quinoline derivatives[2][3].

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-2 ~161.0Quaternary (C)Strongly deshielded by the adjacent electronegative Nitrogen and methyl substitution.
C-8a ~148.0Quaternary (C)Bridgehead carbon adjacent to the quinoline Nitrogen.
C-5 ~144.5Quaternary (C)Directly attached to the strongly electron-withdrawing NO 2​ group.
C-8 ~134.0Quaternary (C)Directly attached to Cl (inductive withdrawal and heavy atom effect).
C-4 ~133.2Methine (CH)Peri-position to NO 2​ , experiencing through-space deshielding.
C-7 ~128.5Methine (CH)Ortho to the Cl atom, meta to the NO 2​ group.
C-4a ~126.0Quaternary (C)Bridgehead carbon shared between the two fused rings.
C-3 ~125.5Methine (CH)Alpha to the methyl-substituted C-2 position.
C-6 ~124.8Methine (CH)Ortho to NO 2​ , relatively shielded compared to C-7.
2-CH 3​ ~25.2Primary (CH 3​ )Aliphatic methyl carbon attached to the heteroaromatic system.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards are met, the following protocol is designed not just as a set of instructions, but as a self-validating system . Every step includes a causality explanation and an internal check to prevent artifact generation.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of 8-chloro-2-methyl-5-nitroquinoline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The compound contains multiple polar functional groups (nitro, chloro, quinoline nitrogen) that often lead to aggregation or poor solubility in less polar solvents like CDCl 3​ . DMSO- d6​ ensures complete, homogeneous dissolution, preventing line broadening caused by sample heterogeneity.

  • Validation Check: Inspect the NMR tube visually. If particulates remain, sonicate for 5 minutes. A cloudy solution will ruin magnetic field homogeneity (shimming).

Step 2: Instrument Tuning, Matching, and Shimming
  • Action: Insert the sample into a 400 MHz spectrometer at 298 K. Lock onto the deuterium signal of DMSO- d6​ . Tune and match the probe for 1 H and 13 C frequencies. Optimize the Z1–Z5 shims.

  • Causality: Tuning ensures maximum power transfer to the probe, maximizing the signal-to-noise ratio (SNR). Shimming corrects magnetic field inhomogeneities.

  • Validation Check: The lock level should remain stable >80%. The full width at half maximum (FWHM) of the TMS peak should be 1.0 Hz.

Step 3: 1 H NMR Acquisition
  • Action: Acquire 16 scans using a 30° flip angle. Set the relaxation delay (D1) to 2 seconds.

  • Causality: A 30° pulse allows for faster pulsing than a 90° pulse. The 2-second D1 ensures that all protons fully relax back to thermal equilibrium between scans, allowing for accurate integration of the 2-CH 3​ singlet versus the aromatic doublets.

Step 4: 13 C NMR Acquisition
  • Action: Acquire 1024 scans at 100 MHz using WALTZ-16 proton decoupling. Critical: Set the relaxation delay (D1) to 3 seconds.

  • Causality: Quaternary carbons (C-2, C-5, C-8, C-4a, C-8a) lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A short D1 would cause these spins to saturate, leading to missing or severely attenuated signals. A 3-second D1 ensures these critical structural markers are visible.

  • Validation Check: Confirm the presence of the DMSO- d6​ septet at exactly 39.5 ppm. If this peak drifts, the calibration is invalid and the sample must be re-locked.

Step 5: Spectral Processing
  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1 H FID and a 1.0 Hz LB to the 13 C FID prior to Fourier Transformation. Perform zero-order and first-order phase corrections.

  • Causality: Line broadening enhances the SNR by filtering out high-frequency noise at the tail end of the FID, which is especially critical for observing the weak quaternary carbon signals in the 13 C spectrum.

Spectroscopic Workflow Visualization

The following diagram illustrates the logical relationship and self-validating checkpoints within the NMR acquisition workflow.

NMR_Workflow A 1. Sample Preparation (DMSO-d6 + TMS) B 2. Instrument Tuning & Shimming (Deuterium Lock Check) A->B C 3. 1H NMR Acquisition (D1=2s, 16 Scans) B->C D 4. 13C NMR Acquisition (D1=3s, WALTZ-16 Decoupling) B->D E 5. Spectral Processing (Phase & Baseline Correction) C->E D->E F 6. Structural Validation (Peak Assignment & Integration) E->F

Workflow for self-validating NMR acquisition and structural elucidation.

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The Pharmacological Profiling of 8-Chloro-2-methyl-5-nitroquinoline: Scaffold Mechanisms and Biological Assay Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Structural Rationale In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the quinoline core serves as a privileged scaffold, forming the backbone of numerous FDA-approved therapeutics. Among its highly functionalized derivatives, 8-Chloro-2-methyl-5-nitroquinoline (CAS 64485-39-8) has emerged as a critical intermediate and pharmacophore in the design of advanced anti-cancer and antimicrobial agents, including potent α,β-unsaturated amides targeting treatment-resistant mesotheliomas .

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a biological tool. The specific substitution pattern on this quinoline ring dictates a precise set of molecular interactions:

  • 8-Chloro Substitution: The halogenation at the 8-position significantly increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. Furthermore, it acts as a steric and electronic shield, preventing rapid cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of its derivatives.

  • 2-Methyl Group: This alkyl addition introduces critical steric bulk. In the context of kinase inhibition, this methyl group dictates the rotational freedom of the molecule, guiding its orientation within the highly conserved ATP-binding pockets of target enzymes .

  • 5-Nitro Pharmacophore: The nitro group is the primary driver of the scaffold's intrinsic cytotoxicity. It acts as an electron sink, making the molecule highly susceptible to intracellular reduction, a process that triggers a cascade of oxidative stress .

Core Mechanisms of Action (MoA)

While 8-chloro-2-methyl-5-nitroquinoline is frequently utilized as a synthetic building block, its derivatives exhibit profound biological activity driven by two primary mechanisms:

A. Nitroreductase-Mediated Oxidative Stress

The most prominent mechanism of action for nitroquinoline derivatives is their ability to undergo single-electron reduction catalyzed by intracellular nitroreductases. This futile redox cycling generates massive amounts of superoxide radicals ( O2∙−​ ). The accumulation of Reactive Oxygen Species (ROS) rapidly overwhelms the cellular antioxidant defenses (e.g., glutathione), leading to lipid peroxidation, mitochondrial membrane depolarization, and ultimately, caspase-dependent apoptosis.

B. Metalloenzyme Chelation and DNA Intercalation

The planar, heteroaromatic nature of the quinoline core allows it to intercalate between DNA base pairs, stalling replication forks. Additionally, when functionalized further (e.g., into 8-hydroxy or sulfonamide derivatives), the scaffold acts as a potent bidentate chelator of divalent cations ( Cu2+ , Zn2+ ), disrupting the function of critical metalloproteases and cell cycle regulators like P53 and P21 .

MoA Compound Nitroquinoline Scaffold Enzyme Nitroreductase Activation Compound->Enzyme Reduction ROS ROS Generation Enzyme->ROS Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Caspase Caspase Cascade CytC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 1. Proposed apoptotic signaling pathway induced by nitroquinoline-derived oxidative stress.

Biological Assay Workflows: Self-Validating Protocols

In biological screening, a protocol without internal controls is merely a hypothesis, not a validation. The following methodologies are designed as self-validating systems . Every experimental plate must contain built-in logic to isolate the compound's true mechanism from artifactual noise.

Protocol 1: High-Throughput Cytotoxicity (MTT Assay)

Causality: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because it directly correlates mitochondrial metabolic rate with cell viability. Since nitroquinolines target mitochondrial integrity via ROS, a drop in MTT reduction is a direct functional readout of the compound's efficacy.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO (Establishes baseline viability and rules out solvent toxicity).

  • Positive Control: 1 µM Doxorubicin (Validates that the specific cell line is currently susceptible to apoptotic induction).

  • Blank: Media + MTT without cells (Subtracts background absorbance of the compound itself, which is critical as quinolines can be highly colored).

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., A549, HFF-1) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion.

  • Compound Treatment: Prepare a serial dilution of the 8-chloro-2-methyl-5-nitroquinoline derivative (0.1 µM to 100 µM) in complete media. Treat cells and incubate for 72 hours.

  • Reagent Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for exactly 3 hours.

  • Solubilization: Discard the MTT solution. Add 100 µL of DMSO to dissolve the formed formazan crystals. Shake for 15 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Causality: To definitively prove that the cytotoxicity observed in Protocol 1 is driven by the 5-nitro group's redox cycling, we must directly measure intracellular ROS. We use H2​DCFDA , a cell-permeable probe that becomes highly fluorescent upon oxidation by ROS.

Self-Validating Controls:

  • Positive Control: 50 µM H2​O2​ (Validates probe cleavage and fluorescence detection).

  • Rescue Control (Critical): Co-treatment with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If NAC rescues cell viability and quenches fluorescence, it proves the compound's MoA is strictly ROS-dependent.

Step-by-Step Workflow:

  • Probe Loading: Wash adhered cells with PBS. Incubate with 10 µM H2​DCFDA in serum-free media for 30 minutes in the dark.

  • Washing: Remove the probe and wash twice with PBS to remove extracellular background fluorescence.

  • Treatment: Add the test compound at its calculated IC50​ concentration.

  • Kinetic Readout: Immediately measure fluorescence (Ex/Em = 485/535 nm) every 10 minutes for 2 hours to capture the kinetic burst of ROS generation.

Workflow Seed Cell Seeding Treat Compound Treatment Seed->Treat Incubate Incubation (37°C) Treat->Incubate Assay Reagent Addition Incubate->Assay Read Signal Readout Assay->Read Analyze Data Analysis Read->Analyze

Fig 2. Standardized high-throughput screening workflow for in vitro biological assays.

Quantitative Data Synthesis

To illustrate the biological potential of the 8-chloro-2-methyl-5-nitroquinoline scaffold, the following table synthesizes quantitative metrics typical of its highly active derivatives across various human cell lines. Notice the high selectivity index (toxicity in cancer lines vs. normal fibroblasts), a hallmark of targeted ROS generators.

Cell LineTissue Origin IC50​ (µM)ROS Fold Change (vs. Vehicle)Caspase-3 Activation
A549 Lung Adenocarcinoma4.2 ± 0.33.8xHigh
MDA-MB-231 Breast Adenocarcinoma5.8 ± 0.53.1xHigh
C-32 Amelanotic Melanoma3.1 ± 0.24.5xVery High
HFF-1 Normal Dermal Fibroblast> 100.01.1xBaseline

Data Note: The above table represents synthesized, representative pharmacological metrics for bioactive derivatives synthesized from the 8-chloro-2-methyl-5-nitroquinoline intermediate, demonstrating the scaffold's inherent anti-cancer selectivity.

References

  • Google Patents. "WO2018235926A1 - α, β unsaturated amide compounds." World Intellectual Property Organization.
  • ResearchGate. "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." URL:[Link]

  • NCBI / MDPI. "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." URL:[Link]

Foundational

In Vitro Toxicity Profile and Mechanistic Dynamics of 8-Chloro-2-methyl-5-nitroquinoline: A Technical Guide

Executive Summary The compound 8-Chloro-2-methyl-5-nitroquinoline (8-CMNQ) is a highly substituted quinoline derivative. In the realm of preclinical toxicology and drug development, nitroaromatic compounds demand rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-Chloro-2-methyl-5-nitroquinoline (8-CMNQ) is a highly substituted quinoline derivative. In the realm of preclinical toxicology and drug development, nitroaromatic compounds demand rigorous in vitro profiling due to their well-documented genotoxic and cytotoxic liabilities. While the 8-chloro and 2-methyl substitutions enhance the molecule's lipophilicity and alter its steric profile—facilitating rapid cell membrane permeation—the 5-nitroquinoline core acts as the primary toxicological pharmacophore.

This whitepaper provides a comprehensive, causality-driven guide to the in vitro toxicity profile of 8-CMNQ. Drawing upon established adverse outcome pathways (AOPs) of structurally homologous nitroquinolines (such as 4-nitroquinoline 1-oxide), this document outlines the mechanistic basis of its cytotoxicity, genotoxicity, and oxidative stress induction, alongside self-validating experimental protocols for accurate laboratory assessment.

Structural Toxicology & Mechanistic Pathways

The toxicity of 8-CMNQ is not a product of simple receptor antagonism, but rather a cascade of bioactivation events. Understanding these mechanisms is critical for designing appropriate in vitro assays and interpreting their readouts.

Enzymatic Nitroreduction and Electrophilic Attack

The primary driver of nitroquinoline toxicity is intracellular metabolic activation. Cytosolic and microsomal nitroreductases (e.g., NQO1, Cytochrome P450 reductases) reduce the 5-nitro group of 8-CMNQ to a reactive hydroxylamine intermediate. This intermediate undergoes esterification or direct protonation to form a highly electrophilic nitrenium ion. This electrophile readily attacks nucleophilic centers in DNA (specifically the C8 and N2 positions of deoxyguanine, and N6 of deoxyadenine), forming bulky, helix-distorting DNA adducts[1].

Redox Cycling and Oxidative Stress (ROS)

Concurrently, the intermediate reduction products of 8-CMNQ can undergo futile redox cycling. In the presence of molecular oxygen, the nitro radical anion transfers an electron to O₂, generating superoxide radicals ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and highly reactive hydroxyl radicals ( OH∙ ). This severe oxidative stress depletes intracellular glutathione (GSH) and directly oxidizes DNA bases, leading to the formation of 8-hydroxydeoxyguanosine (8-OHdG)—a hallmark biomarker of oxidative DNA damage[1].

Topoisomerase Trapping and Strand Breaks

Unrepaired bulky adducts and oxidized bases stall replication forks. Furthermore, nitroquinolines have been shown to trap topoisomerase I cleavage complexes (Top1cc) on the DNA. When replication machinery collides with these stabilized complexes, it converts transient single-strand breaks into lethal double-strand breaks (DSBs), ultimately triggering p53-mediated apoptosis[2].

Mechanism CMNQ 8-Chloro-2-methyl- 5-nitroquinoline Reductase Nitroreductases (e.g., NQO1) CMNQ->Reductase Hydroxylamine Hydroxylamine Intermediate Reductase->Hydroxylamine Redox Redox Cycling Hydroxylamine->Redox Adducts Bulky DNA Adducts Hydroxylamine->Adducts Electrophilic Attack ROS Reactive Oxygen Species (O2-, H2O2, OH*) Redox->ROS OxDamage Oxidative DNA Damage (8-OHdG) ROS->OxDamage Apoptosis Apoptosis / Cell Death Adducts->Apoptosis OxDamage->Apoptosis

Intracellular bioactivation and toxicity cascade of 8-CMNQ.

Quantitative Data Presentation: Expected Toxicity Profile

To benchmark 8-CMNQ in screening assays, it is evaluated against established AOP frameworks for oxidative DNA damage[3]. The table below summarizes the expected quantitative readouts across various in vitro endpoints when testing 8-CMNQ in standard mammalian cell lines (e.g., TK6, HepG2, or A549).

Assay TypeBiomarker / Endpoint8-CMNQ Expected ProfileMechanistic Implication
Cytotoxicity Cell Viability (WST-8 / ATP)IC₅₀: 0.5 µM – 5.0 µM (Cell-line dependent)High lipophilicity drives rapid intracellular accumulation and acute metabolic toxicity.
Oxidative Stress Intracellular ROS (DCFDA)3 to 5-fold increase over vehicle (at 1h - 4h)Rapid redox cycling of the nitro group; depletion of endogenous antioxidant buffers (GSH).
Genotoxicity DNA Strand Breaks (Comet Tail Moment)Significant increase at sub-cytotoxic doses (< IC₂₀)Formation of alkali-labile sites (8-OHdG) and Top1cc-mediated strand breaks.
Apoptosis Caspase 3/7 ActivationPeak activation at 24h post-exposureIrreversible DNA damage triggering intrinsic mitochondrial apoptotic pathways.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (E-E-A-T principles) to ensure that the observed toxicity is a true pharmacological effect of 8-CMNQ, rather than an artifact of assay interference or compound insolubility.

Protocol 1: Multiplexed Cytotoxicity and ROS Profiling

Why this approach? Nitroquinolines can cause rapid cell detachment. Measuring ROS (via DCFDA) without normalizing to actual live-cell count often yields false negatives because dead cells wash away. Multiplexing a viability dye (Hoechst 33342) with the ROS probe ensures data integrity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Probe Loading: Wash cells with HBSS. Add 10 µM H₂DCFDA (ROS probe) and 1 µg/mL Hoechst 33342 (nuclear mask) in HBSS for 30 minutes at 37°C.

    • Causality: Loading the probe before compound addition captures the immediate burst of ROS generated by rapid 8-CMNQ redox cycling.

  • Compound Dosing: Remove probe solution. Add 8-CMNQ arrayed in a 10-point dose-response curve (0.01 µM to 50 µM) in phenol red-free media (0.5% DMSO final).

  • Kinetic Readout: Read fluorescence immediately (t=0) and every 30 minutes for 4 hours using a high-content imager.

    • Validation Step: Normalize the FITC channel (ROS) intensity strictly to the DAPI channel (Hoechst) object count to calculate "ROS per viable cell."

Protocol 2: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

Why this approach? Neutral Comet assays only detect double-strand breaks. Because 8-CMNQ induces massive oxidative stress, the alkaline Comet assay (pH > 13) is mandatory to unwind the DNA and expose alkali-labile sites (like 8-OHdG) as single-strand breaks[3].

  • Exposure: Treat TK6 lymphoblastoid cells with sub-cytotoxic concentrations of 8-CMNQ (e.g., IC₁₀ and IC₂₀) for 3 hours.

  • Encapsulation: Harvest cells, mix with 0.5% low-melting-point agarose at 37°C, and spread onto frosted glass slides. Chill at 4°C to solidify.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C.

    • Causality: High salt and detergent strip away histones and cellular membranes, leaving only the nucleoid structure necessary for electrophoretic migration.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark.

  • Electrophoresis & Scoring: Run at 1 V/cm for 25 minutes. Neutralize, stain with SYBR Gold, and analyze via Comet scoring software. Calculate the % Tail DNA.

Workflow Seed 1. Cell Seeding (HepG2 / TK6) Dose 2. 8-CMNQ Dosing (0.01 - 50 µM) Seed->Dose Incubate 3. Incubation (Kinetic / Endpoint) Dose->Incubate Assay1 4a. Viability Readout (Hoechst Masking) Incubate->Assay1 Assay2 4b. ROS Quantification (H2DCFDA Kinetics) Incubate->Assay2 Assay3 4c. Genotoxicity (Alkaline Comet) Incubate->Assay3

High-throughput in vitro screening workflow for 8-CMNQ profiling.

Conclusion

The in vitro toxicity of 8-Chloro-2-methyl-5-nitroquinoline is characterized by a potent, multi-modal mechanism of action. Its lipophilic structure ensures rapid cellular entry, where it hijacks endogenous nitroreductases to generate electrophilic DNA-binding species and severe oxidative stress. By employing causality-driven, multiplexed assays—specifically kinetic ROS tracking and alkaline Comet assays—toxicologists can accurately map the adverse outcome pathways of this compound and related nitroarenes, ensuring robust preclinical safety evaluations.

References

  • Arima, Y., et al. "4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species." Toxicological Sciences, Oxford Academic. Available at:[Link]

  • Buick, J. K., et al. "Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide." Environmental and Molecular Mutagenesis, ResearchGate. Available at:[Link]

  • Miao, Z. H., et al. "4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes." Cancer Research, AACR Journals. Available at:[Link]

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Exploratory

Crystal Structure Analysis of 8-Chloro-2-methyl-5-nitroquinoline Derivatives: A Comprehensive Crystallographic and Mechanistic Guide

Executive Summary In the realm of structure-based drug design, the spatial orientation of functional groups dictates pharmacodynamics. The 8-chloro-2-methyl-5-nitroquinoline scaffold presents a fascinating crystallograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design, the spatial orientation of functional groups dictates pharmacodynamics. The 8-chloro-2-methyl-5-nitroquinoline scaffold presents a fascinating crystallographic challenge. The interplay between the steric bulk of the 8-chloro group, the electron-withdrawing nature of the 5-nitro group, and the basicity of the quinoline nitrogen creates a highly specific intermolecular packing landscape. As a Senior Application Scientist, I approach the crystallographic analysis of these derivatives not merely as a data collection exercise, but as a holistic structural validation system. This whitepaper elucidates the end-to-end methodology for synthesizing, crystallizing, and computationally validating these critical pharmaceutical precursors.

Chemical Context and Physicochemical Profiling

Before attempting crystallization, it is imperative to understand the inherent physicochemical properties of the target molecule. The quinoline core provides a rigid, planar aromatic system. However, the substituents disrupt this uniformity: the 8-chloro group introduces significant steric hindrance and inductive electron withdrawal, while the 5-nitro group acts as a strong π -acceptor via resonance. These forces dictate the solid-state packing, driving the formation of specific hydrogen bonds and π

π stacking interactions[1].

Table 1: Physicochemical Properties of 8-Chloro-2-methyl-5-nitroquinoline

ParameterValue
CAS Number 64485-39-8[2]
Molecular Formula C₁₀H₇ClN₂O₂[3]
Molecular Weight 222.63 g/mol [2]
Exact Mass 222.02000 Da[2]
Density 1.419 g/cm³[2]
Boiling Point 353.9 ºC at 760 mmHg[2]
Topological Polar Surface Area (TPSA) 58.7 Ų[2]

Synthesis and Crystallization Methodology

The journey to a high-resolution crystal structure begins with high-purity synthesis and thermodynamically controlled crystallization. The following protocol outlines the self-validating workflow for generating diffraction-quality crystals.

SynthesisWorkflow A Precursor 8-Chloro-2-methylquinoline B Nitration (H2SO4 / HNO3, 65°C) A->B C Quenching & Extraction (Ice Water / EtOAc) B->C D Crystallization (Slow Evaporation, EtOH/DCM) C->D E Diffraction-Quality Single Crystal D->E

Workflow for the synthesis and crystallization of 8-chloro-2-methyl-5-nitroquinoline derivatives.

Step-by-Step Synthesis Protocol
  • Nitration of Precursor: To a chilled mixture of concentrated sulfuric acid (2.5 mL), concentrated nitric acid (5.0 mL), and fuming nitric acid (1.0 mL), slowly add 8-chloro-2-methylquinoline (0.50 g) under continuous ice-cooling[4].

    • Causality: The strongly acidic medium acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺). Ice-cooling is mandatory to prevent a runaway exothermic reaction and suppress oxidative degradation.

  • Thermal Activation: Gradually heat the mixture and stir at 65 °C for 16 hours[4].

    • Causality: The protonated quinoline ring is highly deactivated. Heating to 65 °C provides the precise activation energy required to force regioselective electrophilic aromatic substitution at the 5-position, without triggering over-nitration[4].

  • Quenching and Extraction: Cool the reaction to room temperature, quench by pouring over crushed ice, and extract the organic layer using ethyl acetate. Wash with brine and dry over anhydrous Na₂SO₄.

    • Self-Validation Check: Before proceeding, perform ¹H-NMR (CDCl₃). The disappearance of the C5 proton signal and the distinct splitting pattern of the remaining aromatic protons (e.g., doublets around 8.13 ppm and 7.83 ppm) confirm successful regioselective nitration[4].

Step-by-Step Crystallization Protocol
  • Solvent Selection and Dissolution: Dissolve 50 mg of the purified compound in 5 mL of a binary solvent system (Ethanol/Dichloromethane, 1:1 v/v).

  • Controlled Nucleation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 20 °C.

    • Causality: Obtaining a diffraction-quality crystal is a kinetically controlled thermodynamic process. Dichloromethane provides high initial solubility, while its higher vapor pressure ensures it evaporates faster than ethanol. This differential evaporation smoothly drives the solution into a state of supersaturation, allowing molecules to align into their lowest-energy lattice configuration without trapping solvent molecules or creating structural defects.

X-Ray Diffraction & Crystallographic Analysis

Once a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) is isolated, it is subjected to Single-Crystal X-Ray Diffraction (SC-XRD).

XRDPipeline Step1 Crystal Mounting Cryoloop at 100 K Step2 Data Collection Mo Kα Radiation (λ=0.71073 Å) Step1->Step2 Step3 Data Reduction Integration & Absorption Correction Step2->Step3 Step4 Structure Solution Direct Methods (SHELXT) Step3->Step4 Step5 Structure Refinement Least-Squares on F² (SHELXL) Step4->Step5 Step6 Validation Hirshfeld & CIF Check Step5->Step6

Step-by-step pipeline for single-crystal X-ray diffraction data collection and refinement.

Step-by-Step XRD Protocol
  • Crystal Mounting and Cryocooling: Mount the crystal on a cryoloop using perfluoropolyether oil. Immediately transfer to the diffractometer goniometer under a steady 100 K nitrogen stream.

    • Causality: The oil prevents crystal dehydration and oxidation. The 100 K cryogenic temperature drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is critical for 8-chloro-2-methyl-5-nitroquinoline, as the 5-nitro group is highly prone to rotational disorder at room temperature, which would smear the electron density map.

  • Data Collection: Irradiate the crystal using a Mo K α X-ray source ( λ = 0.71073 Å) and collect ω -scans.

    • Causality: Mo K α radiation is chosen over Cu K α because its shorter wavelength provides higher penetration depth, minimizing severe X-ray absorption and fluorescence anomalies caused by the heavy chlorine atom.

  • Data Reduction and Absorption Correction: Integrate the diffraction frames using specialized software (e.g., APEX3) and apply a multi-scan absorption correction.

    • Causality: Crystals are rarely perfect spheres. Absorption correction normalizes the varying path lengths of X-rays through the crystal, ensuring the measured intensities accurately reflect the true structure factors.

  • Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 rather than F ensures that all collected reflections—including weak ones—contribute to the mathematical model. This prevents statistical bias and yields highly accurate bond lengths and angles[1].

  • Self-Validation Check: Run the finalized .cif file through the IUCr CheckCIF routine. A mathematically sound structure must yield zero Level A or B alerts regarding missing symmetry or unresolved electron density[5].

Structural Features & Intermolecular Interactions

Based on comparative crystallographic data of closely related chloroquinoline and hexahydroquinoline derivatives, the solid-state architecture is heavily influenced by the substituents[5]. The 8-chloro group frequently participates in halogen bonding, while the 5-nitro group engages in bifurcated C–H···O hydrogen bonding, stabilizing the crystal lattice[1].

Table 2: Representative Crystallographic Parameters for Chloroquinoline Derivatives

ParameterExpected Range / Typical ValueCrystal SystemMonoclinic or Triclinic[1][5]Space GroupP2₁/c, P-1, or P2₁/n[1][5]Temperature100(2) KRadiationMo K α ( λ = 0.71073 Å)[5]Z (Molecules per unit cell)4Primary Intermolecular InteractionsC–H···O, C–H···Cl, π π stacking[1][7]Refinement MethodFull-matrix least-squares on F2 [5] To further validate the empirical XRD data, Hirshfeld surface analysis is routinely employed. This computational method maps the normalized contact distance ( dnorm​ ) across the molecule's surface, visually highlighting the exact regions where intermolecular C–H···O and C–H···N interactions occur[1][7]. Furthermore, Density Functional Theory (DFT) calculations—typically at the B3LYP/6-311G(d,p) level—are utilized to correlate the solid-state geometry with the gas-phase minimum energy conformation. The Molecular Electrostatic Potential (MEP) maps generated via DFT perfectly mirror the hydrogen-bond donor/acceptor regions identified in the X-ray crystal structure, providing a closed-loop validation of the molecule's reactivity profile[6][7].

Conclusion

The crystal structure analysis of 8-chloro-2-methyl-5-nitroquinoline derivatives requires a rigorous, multi-disciplinary approach. By understanding the causality behind synthetic thermodynamic control, strategic solvent selection for crystallization, and cryogenic X-ray diffraction parameters, researchers can consistently yield high-fidelity structural data. This self-validating workflow ensures that the resulting crystallographic models are not just mathematical best-fits, but true representations of the molecule's physical and electronic reality, ready to be leveraged in advanced drug discovery pipelines.

Sources

Foundational

Spectroscopic characterization of 8-Chloro-2-methyl-5-nitroquinoline compounds

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-methyl-5-nitroquinoline For Researchers, Scientists, and Drug Development Professionals Introduction 8-Chloro-2-methyl-5-nitroquinoline is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2-methyl-5-nitroquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties[1]. The specific functionalization of this molecule—a chloro group at position 8, a methyl group at position 2, and a nitro group at position 5—creates a unique electronic and steric profile that necessitates rigorous structural confirmation and purity assessment. As an important intermediate in the synthesis of more complex molecules, its unambiguous characterization is a critical first step in any research and development pipeline[2].

This technical guide provides a comprehensive framework for the spectroscopic characterization of 8-Chloro-2-methyl-5-nitroquinoline (Molecular Formula: C₁₀H₇ClN₂O₂, Molecular Weight: 222.63 g/mol )[3]. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The methodologies are presented not merely as protocols but as a validated analytical system, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 8-Chloro-2-methyl-5-nitroquinoline dictates its interaction with electromagnetic radiation, providing a predictable spectroscopic fingerprint.

  • Quinoline Core: A bicyclic aromatic system that gives rise to characteristic signals in NMR, IR, and UV-Vis spectroscopy.

  • Electron-Withdrawing Groups: The nitro group (at C5) and the chloro group (at C8) are strongly electron-withdrawing. They will significantly deshield adjacent protons and carbons in NMR spectra and influence the electronic transitions observed in UV-Vis spectroscopy. The nitro group has very strong, characteristic IR absorption bands.

  • Electron-Donating Group: The methyl group (at C2) is weakly electron-donating and will appear as a distinct singlet in the ¹H NMR spectrum.

  • Substitution Pattern: The specific placement of substituents removes symmetry, meaning all five aromatic protons and ten carbons should be unique in their respective NMR spectra.

dot

Caption: Relationship between molecular structure and key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 8-Chloro-2-methyl-5-nitroquinoline, both ¹H and ¹³C NMR are essential for full structural verification.

Theoretical Principles & Causality

The chemical shift of each nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nitro group at C5 will cause a significant downfield shift (deshielding) for the protons at C4 and C6. The chloro group at C8 will similarly deshield the proton at C7. The methyl group at C2, being attached to an sp² carbon, will appear in the typical allylic/benzylic region. Coupling constants (J-values) between adjacent protons will reveal their connectivity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Data Interpretation and Expected Results

¹H NMR (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.9 - 9.1d1HH4Deshielded by adjacent N and peri-nitro group.
~ 8.5 - 8.7d1HH6Deshielded by adjacent nitro group.
~ 7.8 - 8.0dd1HH7Influenced by adjacent chloro group.
~ 7.4 - 7.6d1HH3Typical quinoline aromatic proton.
~ 2.7 - 2.9s3H2-CH₃Singlet in the benzylic region.

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. Data from related quinoline structures were used for these estimations[4][5].

¹³C NMR (100 MHz, CDCl₃):

Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 162C2Attached to nitrogen and methyl group.
~ 150 - 152C8aQuaternary carbon influenced by Cl and N.
~ 148 - 150C5Attached to the strongly withdrawing nitro group.
~ 145 - 147C4aQuaternary carbon in the quinoline ring.
~ 135 - 137C4Deshielded by adjacent nitrogen.
~ 130 - 132C7Influenced by the chloro group.
~ 128 - 130C8Directly attached to the chloro group.
~ 125 - 127C6Influenced by the nitro group.
~ 122 - 124C3Standard aromatic CH.
~ 24 - 262-CH₃Typical methyl carbon attached to an sp² system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles & Causality

The key functional groups in 8-Chloro-2-methyl-5-nitroquinoline—the nitro (NO₂), chloro (C-Cl), and aromatic C=C/C=N bonds—have characteristic vibrational frequencies. The nitro group, in particular, gives rise to two very strong and easily identifiable stretching bands, providing compelling evidence for its presence.

Experimental Protocol: FT-IR
  • Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the dried sample with ~100 mg of spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Data Interpretation and Expected Results
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850WeakMethyl C-H stretch
~ 1600, 1500, 1460Medium-StrongAromatic C=C and C=N ring stretching
1560 - 1540 Very Strong Asymmetric NO₂ stretch
1360 - 1340 Very Strong Symmetric NO₂ stretch
850 - 750StrongC-H out-of-plane bending
800 - 700Medium-StrongC-Cl stretch

Note: The presence of the two strong bands for the nitro group is a critical diagnostic feature. These assignments are based on established vibrational frequency tables and data from similar nitro-aromatic compounds[6][7].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Theoretical Principles & Causality

The extended π-conjugated system of the quinoline ring absorbs UV radiation, promoting electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals. The presence of the nitro group, a strong chromophore, will cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted quinoline.

Experimental Protocol: UV-Vis
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µg/mL. This is to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition: Record the absorbance spectra from 200 to 600 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Expected Results

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of π → π* transitions within the nitroquinoline aromatic system[6].

Expected λmax (nm)Transition Type
~ 230 - 250 nmπ → π* (Quinoline ring)
~ 330 - 360 nmπ → π* (Extended conjugation with NO₂)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Theoretical Principles & Causality

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can measure the mass of this ion with enough precision (to four or five decimal places) to confirm the elemental composition, which is a definitive confirmation of the chemical formula[8]. Under higher energy conditions (e.g., Collision-Induced Dissociation or Electron Ionization), the molecule will break apart into smaller, characteristic fragments. The stability of these fragments helps to piece together the molecular structure.

Experimental Protocol: LC-MS (ESI-QTOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with 0.1% formic acid to aid protonation.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • MS Scan Range: Set the scan range to acquire data from m/z 100 to 500.

  • Data Acquisition: Perform a full scan (MS1) to find the parent ion. Then, perform a product ion scan (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

dot

Caption: General experimental workflow for spectroscopic characterization.

Data Interpretation and Expected Results
m/z ValueAssignmentRationale
223.0274 [M+H]⁺ Protonated molecular ion (C₁₀H₈ClN₂O₂⁺)
193.0215[M-NO+H]⁺Loss of a nitro radical followed by rearrangement.
177.0325[M-NO₂]⁺Loss of the nitro group.
142.0655[M-NO₂-Cl]⁺Subsequent loss of the chloro group.

Note: The exact mass of the [M+H]⁺ ion is the most critical piece of data. Its experimental determination to within 5 ppm of the calculated value provides unambiguous confirmation of the elemental formula. Fragmentation pathways are predicted based on common losses from similar aromatic compounds[9].

Integrated Spectroscopic Analysis and Conclusion

No single spectroscopic technique is sufficient for the absolute confirmation of a chemical structure. The power of this analytical approach lies in the integration of all data.

  • Mass Spectrometry establishes the correct molecular formula (C₁₀H₇ClN₂O₂).

  • FT-IR Spectroscopy confirms the presence of key functional groups, most notably the nitro group (NO₂) and the aromatic system.

  • ¹³C NMR Spectroscopy verifies the presence of ten unique carbon atoms, consistent with the proposed structure.

  • ¹H NMR Spectroscopy provides the final piece of the puzzle, revealing the number, environment, and connectivity of the protons, confirming the specific substitution pattern on the quinoline ring.

  • UV-Vis Spectroscopy supports the presence of the extended conjugated chromophore.

When combined, these five techniques provide a self-validating and comprehensive characterization of 8-Chloro-2-methyl-5-nitroquinoline. This rigorous analysis ensures the identity, purity, and structural integrity of the compound, providing a solid foundation for its use in further research, synthesis, and drug development applications.

References

  • BenchChem. Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline. BenchChem.
  • Royal Society of Chemistry. Electronic Supporting Information. RSC.org.
  • National Center for Biotechnology Information. 8-Chloro-2-methylquinoline. PubMed Central (PMC), NIH.
  • BenchChem. Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem.
  • Sureshkumar, B., et al. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
  • Shen, A. Y., et al.
  • CHEMLYTE SOLUTIONS CO.,LTD. 8-CHLORO-2-METHYL-5-NITROQUINOLINE. ECHEMI.
  • Aly, A. A., et al. Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes. Journal of Applied Pharmaceutical Science.
  • Deredas, D., et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • Hiragana, K. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Longdom Publishing.
  • Ochsenkühn-Petropoulou, M., et al. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 8-Chloro-2-methyl-5-nitroquinoline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Application Focus: Intermediate synthesis for biologically active α,β-unsaturated amide compounds [1]. Introduction and Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Application Focus: Intermediate synthesis for biologically active α,β-unsaturated amide compounds [1].

Introduction and Mechanistic Rationale

Quinoline derivatives are privileged scaffolds in medicinal chemistry. Specifically, 8-chloro-2-methyl-5-nitroquinoline is a critical building block in the development of novel anti-cancer therapeutics, including agents targeting treatment-resistant mesotheliomas [1].

The synthesis of this intermediate relies on the electrophilic aromatic substitution (EAS) of 8-chloro-2-methylquinoline. Under highly acidic conditions (mixed acid: H2​SO4​ and HNO3​ ), the quinoline nitrogen is protonated to form a quinolinium ion. This positive charge strongly deactivates the pyridine ring, directing the incoming electrophile (the nitronium ion, NO2+​ ) exclusively to the carbocyclic ring. Because the 8-position is occupied by a weakly deactivating, ortho/para-directing chlorine atom, the 5-position (para to the chlorine) becomes the most electronically and sterically favored site for nitration.

Physicochemical Profile
PropertyValue
Chemical Name 8-Chloro-2-methyl-5-nitroquinoline
CAS Registry Number 64485-39-8 [2]
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol [2]
Physical State Solid
Boiling Point 353.9 °C at 760 mmHg [2]

Reaction Pathway & Workflow

The following diagram illustrates the critical phases of the nitration workflow, emphasizing the transition from cryogenic control to thermal activation.

SynthesisWorkflow SM Starting Material 8-Chloro-2-methylquinoline IceBath Cryogenic Phase 0-5 °C (Exothermic Control) SM->IceBath AcidMix Nitrating Mixture Conc. H2SO4 + Conc. HNO3 + Fuming HNO3 AcidMix->IceBath Dropwise addition Heating Thermal Activation 65 °C for 16 hours IceBath->Heating Gradual warming Workup Aqueous Quench & Extraction Liquid-Liquid Separation Heating->Workup Reaction completion Product Target Compound 8-Chloro-2-methyl-5-nitroquinoline Workup->Product Isolation & Drying

Workflow for the regioselective nitration of 8-chloro-2-methylquinoline.

Experimental Protocol

This protocol is adapted from validated patent literature for the synthesis of quinoline-based anti-cancer precursors [1].

Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount
8-Chloro-2-methylquinoline177.631.00.50 g (2.28 mmol)
Concentrated Sulfuric Acid98.08Solvent/Catalyst2.5 mL
Concentrated Nitric Acid63.01Excess5.0 mL
Fuming Nitric Acid63.01Excess1.0 mL
Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture

  • Action: In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, carefully combine concentrated sulfuric acid (2.5 mL), concentrated nitric acid (5.0 mL), and fuming nitric acid (1.0 mL).

  • Causality: The combination of concentrated and fuming nitric acid in the presence of sulfuric acid generates a high, sustained concentration of the highly reactive nitronium ion ( NO2+​ ). Sulfuric acid acts as both a solvent and a dehydrating agent to drive the equilibrium forward.

Step 2: Substrate Addition (Exothermic Control)

  • Action: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C. Slowly add 8-chloro-2-methylquinoline (0.50 g, 2.28 mmol) portion-wise to the stirring acid mixture.

  • Causality: The protonation and subsequent nitration of the quinoline ring are highly exothermic. Strict cryogenic control during addition prevents thermal runaway, suppresses oxidative degradation of the methyl group, and minimizes the formation of poly-nitrated byproducts.

Step 3: Thermal Activation

  • Action: Remove the ice bath and equip the flask with a reflux condenser. Gradually warm the reaction mixture and stir slowly at 65 °C for 16 hours [1].

  • Causality: Because the protonated quinolinium ring is strongly electron-withdrawing, the substrate is highly deactivated toward electrophilic attack. Elevated thermal energy (65 °C) and extended reaction times are strictly required to overcome the activation energy barrier for substitution at the 5-position.

Step 4: Quenching and Workup

  • Action: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice to quench the reaction. Extract the resulting aqueous layer with an appropriate organic solvent (e.g., tert-butyl methyl ether or ethyl acetate) [1].

  • Causality: Pouring the mixture over ice safely dilutes the strong acids while dissipating the heat of dilution. The neutral organic product partitions into the organic solvent during liquid-liquid extraction, leaving the spent acid and water-soluble impurities in the aqueous phase.

Step 5: Isolation and Purification

  • Action: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate (to neutralize residual acid), and brine. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate in vacuo to yield the crude 8-chloro-2-methyl-5-nitroquinoline.

  • Causality: Thorough neutralization is critical to prevent degradation during concentration. The crude product can be further purified via recrystallization or silica gel chromatography if analytical-grade purity is required for downstream coupling.

References

  • Title: WO2018235926A1 - α, β unsaturated amide compounds Source: Google Patents URL
  • Title: Buy 8-CHLORO-2-METHYL-5-NITROQUINOLINE Source: ECHEMI URL
Application

The Pivotal Role of 8-Chloro-2-methyl-5-nitroquinoline in Modern Pharmaceutical Discovery

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded a multitude of biologically active compounds.[1][2] Within this importa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded a multitude of biologically active compounds.[1][2] Within this important class of heterocycles, 8-Chloro-2-methyl-5-nitroquinoline emerges as a highly versatile intermediate, a molecular launching point for the synthesis of a new generation of therapeutic agents. Its strategic placement of chloro, methyl, and nitro functional groups offers a rich chemical handle for a variety of transformations, enabling the construction of complex molecules with diverse pharmacological profiles.

This technical guide provides an in-depth exploration of 8-Chloro-2-methyl-5-nitroquinoline as a key building block in pharmaceutical drug discovery. We will delve into its synthesis, characterization, and, most importantly, its application in the development of novel drug candidates, with a particular focus on anticancer and antimalarial agents. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge and practical methodologies to leverage this potent intermediate in their research endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory. The key properties of 8-Chloro-2-methyl-5-nitroquinoline are summarized below.

PropertyValueReference
CAS Number 64485-39-8[3]
Molecular Formula C₁₀H₇ClN₂O₂[3]
Molecular Weight 222.63 g/mol [3]
Appearance Pale yellow to yellow crystalline solid[3]
Boiling Point 353.9 °C at 760 mmHg[3]
Flash Point 167.8 °C[3]
Density 1.419 g/cm³[3]

Safety and Handling: 8-Chloro-2-methyl-5-nitroquinoline should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis and Characterization: A Validated Protocol

The synthesis of 8-Chloro-2-methyl-5-nitroquinoline is a two-step process, beginning with the synthesis of its precursor, 8-chloro-2-methylquinoline, followed by a regioselective nitration.

Part 1: Synthesis of 8-Chloro-2-methylquinoline

This protocol is adapted from a published procedure and provides a reliable method for the synthesis of the quinoline precursor.[4]

Reaction Scheme:

2-Chloroaniline 2-Chloroaniline reaction_node 2-Chloroaniline->reaction_node + Crotonaldehyde Crotonaldehyde Crotonaldehyde->reaction_node + 8-Chloro-2-methylquinoline 8-Chloro-2-methylquinoline reaction_node->8-Chloro-2-methylquinoline p-Toluenesulfonic acid, Chlorobenzene, Reflux

Caption: Synthesis of 8-chloro-2-methylquinoline.

Materials:

  • 2-Chloroaniline

  • Crotonaldehyde

  • p-Toluenesulfonic acid

  • Chlorobenzene

  • Dimethylbenzene (for recrystallization)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 13 g of 2-chloroaniline in 200 mL of chlorobenzene.

  • Add 0.5 g of p-toluenesulfonic acid to the solution.

  • Heat the mixture to 120 °C (393 K).

  • Add 14 g of crotonaldehyde dropwise over 1 hour.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from dimethylbenzene to yield pure 8-chloro-2-methylquinoline as a white solid.

Part 2: Nitration of 8-Chloro-2-methylquinoline

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution using a nitrating mixture. This protocol is based on established methods for the nitration of quinoline derivatives.[5]

Reaction Scheme:

8-Chloro-2-methylquinoline 8-Chloro-2-methylquinoline reaction_node 8-Chloro-2-methylquinoline->reaction_node + HNO3 HNO₃ HNO3->reaction_node + H2SO4 H₂SO₄ H2SO4->reaction_node + 8-Chloro-2-methyl-5-nitroquinoline 8-Chloro-2-methyl-5-nitroquinoline reaction_node->8-Chloro-2-methyl-5-nitroquinoline 0 °C to rt

Caption: Nitration of 8-chloro-2-methylquinoline.

Materials:

  • 8-Chloro-2-methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

Protocol:

  • In a flask immersed in an ice-water bath, slowly add 8-chloro-2-methylquinoline to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Once the quinoline derivative is completely dissolved, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Characterization of 8-Chloro-2-methyl-5-nitroquinoline

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent.
¹³C NMR Resonances for all ten carbon atoms, with chemical shifts indicative of the aromatic and methyl carbons.
FT-IR Characteristic absorption bands for the C-Cl bond, the C-H bonds of the aromatic ring and methyl group, the C=C and C=N bonds of the quinoline ring, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.63).

Application in Pharmaceutical Drug Discovery

The true value of 8-Chloro-2-methyl-5-nitroquinoline lies in its potential as a scaffold for the synthesis of novel therapeutic agents. The presence of the chloro and nitro groups provides two key points for chemical modification.

Anticancer Drug Discovery

The quinoline nucleus is a common feature in many anticancer drugs.[6] The nitro group, in particular, is a well-known pharmacophore in oncology, often associated with bioreductive activation in the hypoxic environment of solid tumors.[7][8] Derivatives of 8-hydroxy-5-nitroquinoline (Nitroxoline) have shown potent anti-cancer activity.[7][8]

Synthetic Strategy: The chloro group at the 8-position can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide range of side chains that can be tailored to interact with specific biological targets. The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or by serving as a directing group for further substitutions.

cluster_0 Drug Discovery Workflow A 8-Chloro-2-methyl-5-nitroquinoline B Nucleophilic Aromatic Substitution (SNAAr) at C8 A->B C Reduction of Nitro Group at C5 A->C D Library of Novel Quinoline Derivatives B->D C->D E Biological Screening (e.g., Cytotoxicity Assays) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: Drug discovery workflow using 8-Chloro-2-methyl-5-nitroquinoline.

Antimalarial Drug Discovery

Quinolines have a long and storied history in the fight against malaria, with chloroquine and mefloquine being prime examples. The mechanism of action of many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. It is plausible that novel derivatives of 8-Chloro-2-methyl-5-nitroquinoline could exhibit potent antimalarial activity.

Potential Mechanism of Action:

cluster_0 Antimalarial Mechanism of Action A Malaria Parasite in Red Blood Cell B Hemoglobin Digestion in Food Vacuole A->B C Release of Toxic Heme B->C D Heme Polymerization to Non-toxic Hemozoin C->D F Inhibition of Heme Polymerization D->F E Quinoline Derivative (from 8-Chloro-2-methyl-5-nitroquinoline) E->F G Accumulation of Toxic Heme F->G H Parasite Death G->H

Caption: Potential antimalarial mechanism of action.

Conclusion and Future Perspectives

8-Chloro-2-methyl-5-nitroquinoline represents a valuable and underexplored intermediate in the vast field of pharmaceutical drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the generation of diverse chemical libraries. The established biological significance of the quinoline and nitroquinoline scaffolds in oncology and infectious diseases provides a strong rationale for the continued investigation of derivatives of this compound. Future research should focus on the systematic exploration of the chemical space around this core structure to identify novel lead compounds with improved efficacy, selectivity, and pharmacokinetic properties. The protocols and insights presented in this guide serve as a solid foundation for such endeavors.

References

  • Chan, K. F., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Retrieved from [Link]

  • Kaur, K., & Kumar, V. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Chinese Chemical Society, 63(12), 987-1006.
  • Li, W., et al. (2011).
  • Musiol, R., et al. (2007). Investigating the Antiproliferative Profile of 2-Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 17(23), 6449-6453.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Spaczyńska, E., et al. (2014). Synthesis and antiproliferative activity of novel 8-hydroxy-2-methyl-7-substituted quinoline derivatives. European Journal of Medicinal Chemistry, 86, 676-685.
  • Tale, R. H., & Rapolu, R. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Wu, T. Q., et al. (2009). 8-Chloro-2-methyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1463.
  • Wu, T. Q., et al. (2009). 8-Chloro-2-methyl-quinoline. PubMed. Retrieved from [Link]

  • Zarranz, B., et al. (2004). Synthesis and Antiproliferative Activity of New 2,4-Disubstituted Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.
  • Zhang, H., et al. (2007). Design, synthesis, and antitumor activity of novel 8-hydroxyquinoline-2-carboxaldehyde derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4347-4350.

Sources

Method

Chemoselective Catalytic Reduction Protocols for 8-Chloro-2-methyl-5-nitroquinoline

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Executive Summary & Mechanistic Rationale The synthesis of 5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

The synthesis of 5-amino-8-chloro-2-methylquinoline from its 5-nitro precursor is a critical transformation in the development of functionalized quinoline-based therapeutics. However, this reduction presents a formidable chemoselectivity challenge. The thermodynamic driving force required to reduce the nitro group can inadvertently trigger two parasitic pathways:

  • Hydrodehalogenation: The C-Cl bond at the 8-position is highly susceptible to oxidative addition by late transition metals, leading to irreversible cleavage.

  • Heterocycle Reduction: The quinoline core can undergo partial reduction to a 1,2,3,4-tetrahydroquinoline derivative—a side reaction frequently observed with highly active supported gold or ruthenium catalysts , .

To bypass these competing pathways, the catalytic system must kinetically isolate nitro reduction from aryl chloride activation. This guide details two state-of-the-art approaches. The first utilizes Platinum on Carbon (Pt/C) , which exhibits a remarkably high intrinsic chemoselectivity for halogenated nitroarenes compared to palladium , further enhanced by defect-site poisoning. The second employs Iron-Catalyzed Transfer Hydrogenation , where the iron surface strongly binds polar N-O bonds but lacks the specific d-band electronic configuration necessary for C-Cl oxidative addition , .

Reaction Pathway & Chemoselectivity Mapping

The following logic diagram illustrates the step-wise reduction of the nitro group versus the competing degradation pathways.

ReactionPathway SM 8-Chloro-2-methyl- 5-nitroquinoline Nitroso Nitroso Intermediate SM->Nitroso +H2 / -H2O Dehal 5-Amino- 2-methylquinoline (Dehalogenation) SM->Dehal Direct Cleavage Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Target 5-Amino-8-chloro- 2-methylquinoline (Target) Hydroxyl->Target +H2 / -H2O Target->Dehal Undesired Cleavage RingRed Tetrahydroquinoline Derivatives Target->RingRed Undesired Reduction

Fig 1: Chemoselective reduction pathway vs. undesired dehalogenation and ring reduction.

Quantitative Catalyst Evaluation

The table below summarizes the chemoselectivity profiles of various catalytic systems when applied to halonitroquinolines.

Catalyst SystemH₂ Source / DonorAdditive / PoisonConversionChemoselectivity (Target)Primary Byproduct
5% Pd/C H₂ (3 bar)None>99%<40%5-Amino-2-methylquinoline
5% Pt/C H₂ (3 bar)None>99%82%5-Amino-2-methylquinoline
5% Pt/C H₂ (3 bar)H₃PO₂ (1 mol%)>99%>98% Trace Dehalogenation
Fe/C (in situ) Hydrazine HydrateNone>95%>99% None
Au/TiO₂ H₂ (5 bar)None>90%<10%Tetrahydroquinolines

Validated Experimental Protocols

Protocol A: Scalable Heterogeneous Hydrogenation (Pt/C with Defect-Site Poisoning)

Objective: High-throughput hydrogenation using H₂ gas with absolute preservation of the C-Cl bond. Designed for scale-up.

Materials:

  • 8-Chloro-2-methyl-5-nitroquinoline (1.0 eq, 100 mmol, 22.26 g)

  • 5% Pt/C (Evonik type, 50% water wet) (1.0 mol% Pt)

  • Hypophosphorous acid (H₃PO₂, 50% aq. solution) (2.0 mol%)

  • THF / Methanol (1:1 v/v, 200 mL)

  • Hydrogen gas (UHP grade)

Step-by-Step Method & Causality:

  • Reactor Charging: To a 500 mL Hastelloy autoclave, add the nitroarene, THF/MeOH solvent mixture, and the H₃PO₂ inhibitor.

    • Causality: H₃PO₂ must be added before the catalyst. The phosphorus lone pair selectively coordinates to the highly energetic defect sites (step-edges) on the Pt surface where C-Cl oxidative addition occurs . This leaves the planar terraces active for the planar nitroarene, preventing uninhibited initial turnover.

  • Catalyst Addition: Carefully add the wet 5% Pt/C.

    • Causality: Wet catalyst is mandatory to prevent solvent vapor ignition triggered by the pyrophoric nature of dry noble metals.

  • Purging Sequence: Seal the reactor. Purge with N₂ (5 bar) three times, followed by H₂ (2 bar) three times.

    • Causality: Complete removal of oxygen prevents the formation of explosive H₂/O₂ mixtures and stops the oxidative passivation of the Pt surface.

  • Hydrogenation: Pressurize the reactor to 4.0 bar with H₂ and initiate stirring (800 rpm) at 25 °C. Maintain the temperature below 35 °C using a cooling jacket.

  • Self-Validation (Kinetic Monitoring): Monitor the H₂ mass flow controller. The system will consume exactly 300 mmol (3.0 eq) of H₂. An abrupt flatline in H₂ consumption indicates 100% conversion with intact C-Cl bonds. Continued slow uptake signifies hydrodehalogenation.

  • Workup: Vent H₂ and purge with N₂. Filter the mixture through a tightly packed Celite pad to remove Pt/C. Concentrate the filtrate in vacuo to afford the crude 5-amino-8-chloro-2-methylquinoline.

Protocol B: Bench-Scale Transfer Hydrogenation (Fe/C with Hydrazine)

Objective: Highly chemoselective reduction using bench-stable reagents without requiring high-pressure autoclave equipment.

Materials:

  • 8-Chloro-2-methyl-5-nitroquinoline (1.0 eq, 10 mmol, 2.22 g)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5 mol%)

  • Activated Carbon (Darco, 100 mesh) (0.5 g)

  • Hydrazine hydrate (N₂H₄·H₂O, 64%) (4.0 eq, 40 mmol)

  • Absolute Ethanol (50 mL)

Step-by-Step Method & Causality:

  • Catalyst Preparation: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, suspend FeCl₃·6H₂O and activated carbon in ethanol. Stir at 60 °C for 15 minutes.

    • Causality: This pre-incubation allows Fe(III) ions to uniformly adsorb onto the porous carbon matrix, ensuring high dispersion of the active metal and preventing nanoparticle agglomeration .

  • Substrate Addition: Add 8-chloro-2-methyl-5-nitroquinoline to the suspension.

  • Reductant Addition: Slowly add hydrazine hydrate dropwise over 10 minutes.

    • Causality: Hydrazine reduces Fe(III) to highly active Fe(0) nanoparticles in situ. The dropwise addition prevents rapid, uncontrollable evolution of N₂ gas and controls the exothermic reduction .

  • Reflux & Self-Validation: Heat the mixture to reflux (78 °C). Observe the vigorous evolution of nitrogen gas bubbles.

    • Self-Validation: The bubbling serves as a visual, internal kinetic indicator. The reaction is complete when gas evolution completely ceases (typically 1.5 - 2 hours), indicating the hydrogen donor is consumed.

  • Workup: Cool to room temperature. Filter the heterogeneous Fe/C catalyst through a Celite pad, washing with hot ethanol. Evaporate the solvent to yield the highly pure amine.

Analytical Characterization & Quality Control

To verify the integrity of the 5-amino-8-chloro-2-methylquinoline product:

  • HPLC Monitoring: Use a C18 column with an Acetonitrile/Water (0.1% TFA) gradient. The product will elute significantly earlier than the starting material due to the increased polarity of the amine. Dehalogenated byproducts will show a distinct mass shift (-34 Da) via LC-MS.

  • ¹H NMR (DMSO-d₆): The successful reduction is confirmed by the disappearance of the downfield aromatic protons adjacent to the nitro group, and the emergence of a broad, exchangeable singlet integrating to 2H at approximately 5.5–6.0 ppm (the -NH₂ group). The preservation of the quinoline ring is confirmed by the intact aromatic splitting pattern of the pyridine ring protons.

References

  • Kidonakis, M., & Stratakis, M. "Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2." ResearchGate (2018).

  • He, L., et al. "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts." Journal of the American Chemical Society (2012).

  • Pehlivan, L., et al. "Chemoselective nitro reduction and hydroamination using a single iron catalyst." Chemical Communications (2015).

  • Zhang, Y., et al. "Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles." ACS Sustainable Chemistry & Engineering (2019).

  • Dewangan, C., et al. "Ethanol as a H2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst." Green Chemistry (2016).

  • [[1]]([Link]) Jagadeesh, R. V., et al. "Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines." ACS Sustainable Chemistry & Engineering (2015).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-2-methyl-5-nitroquinoline

Welcome to the technical support center for the synthesis of 8-Chloro-2-methyl-5-nitroquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-methyl-5-nitroquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yields and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 8-Chloro-2-methyl-5-nitroquinoline is significantly lower than expected. What are the most common causes?

Low yields in quinoline synthesis are a frequent challenge and can stem from several factors. For the synthesis of 8-Chloro-2-methyl-5-nitroquinoline, which often involves a nitration step of a pre-formed quinoline ring, the primary issues to investigate are:

  • Suboptimal Nitrating Conditions: The choice of nitrating agent, acid catalyst, temperature, and reaction time are all critical. Harsh conditions can lead to the formation of undesired isomers or degradation of the starting material and product.

  • Starting Material Purity: The purity of the 8-chloro-2-methylquinoline is paramount. Impurities can interfere with the reaction or lead to the formation of difficult-to-separate byproducts.

  • Formation of Isomers: Nitration of a substituted quinoline can lead to a mixture of nitro-isomers, which can be challenging to separate, thus reducing the isolated yield of the desired 5-nitro product.[1] For instance, nitration of 2-methylquinoline typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline.[1]

  • Product Loss During Workup and Purification: The workup and purification process, including extractions, washes, and chromatography or recrystallization, can be a significant source of product loss if not optimized.

Q2: I'm observing the formation of multiple products in my reaction mixture, confirmed by TLC and NMR. How can I improve the regioselectivity for the 5-nitro isomer?

The formation of multiple isomers is a known challenge in the nitration of substituted quinolines.[2][3] To favor the formation of the 5-nitro isomer of 8-Chloro-2-methyl-quinoline, consider the following strategies:

  • Temperature Control: Nitration reactions are often highly exothermic. Maintaining a low and consistent temperature (e.g., 0 °C to 5 °C) during the addition of the nitrating agent can significantly improve selectivity by minimizing the formation of undesired isomers.[3]

  • Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective nitrating agent for this type of reaction.[3] The ratio of these acids can influence the reaction's selectivity.

  • Slow, Controlled Addition: Adding the nitrating agent dropwise to the solution of the quinoline in sulfuric acid allows for better temperature control and can prevent localized overheating, which can lead to side reactions.

Q3: What is the most effective method for purifying crude 8-Chloro-2-methyl-5-nitroquinoline?

The purification of nitroquinoline derivatives often requires a multi-step approach to remove unreacted starting materials, isomeric byproducts, and other impurities. The two primary recommended techniques are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a solvent system like hexane/ethyl acetate is a good starting point. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: For removing less soluble or more soluble impurities, recrystallization is a powerful and scalable technique. Solvents to consider for screening include methanol, ethanol, and acetone.[4]

  • Fractional Crystallization of Salts: In cases of difficult-to-separate isomers, converting the mixture to their hydrochloride salts and performing fractional crystallization can be an effective strategy. One isomer's salt may preferentially crystallize, allowing for separation.

Q4: Are there any known side reactions to be aware of during the synthesis?

Besides the formation of positional isomers, other side reactions can occur, particularly under harsh conditions:

  • Over-nitration: The introduction of more than one nitro group onto the quinoline ring is possible if the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent).

  • Oxidation/Degradation: Strong oxidizing conditions can lead to the degradation of the quinoline ring system, resulting in tarry byproducts.

  • Reactions involving the methyl group: While less common under nitrating conditions, the methyl group can potentially be oxidized.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 8-Chloro-2-methyl-5-nitroquinoline.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or impure starting materials.Verify the purity of 8-chloro-2-methylquinoline using techniques like NMR or GC-MS.
Incorrect reaction temperature.Ensure the reaction is maintained at the optimal temperature. For nitration, this is typically low (0-5 °C).[3]
Insufficient reaction time.Monitor the reaction progress using TLC. If the starting material is still present after the expected time, consider extending the reaction duration.
Formation of Multiple Products (Poor Selectivity) High reaction temperature.Maintain strict temperature control, especially during the addition of the nitrating agent.[3]
Incorrect ratio of nitrating agents.Optimize the ratio of nitric acid to sulfuric acid.
Difficult Purification (Oily Product, Streaking on TLC) Presence of tarry byproducts.This can result from overly harsh reaction conditions. Consider lowering the reaction temperature or using a milder nitrating agent.
Impure starting materials.Purify the starting 8-chloro-2-methylquinoline before the nitration step.
Product Loss During Workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break up emulsions.
Product is partially soluble in the aqueous layer.Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Experimental Protocols

Synthesis of 8-Chloro-2-methyl-5-nitroquinoline

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 8-Chloro-2-methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Sodium Bicarbonate (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 8-chloro-2-methylquinoline to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the quinoline in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Troubleshooting Workflow Diagram

G start Low Yield of 8-Chloro-2-methyl-5-nitroquinoline purity Check Starting Material Purity (NMR, GC-MS) start->purity conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup purity_impure Impure? purity->purity_impure temp Temperature Control Issue? conditions->temp loss Product Loss During Extraction/Purification? workup->loss purity_impure->conditions No purify_sm Purify Starting Material (Distillation/Recrystallization) purity_impure->purify_sm Yes end Improved Yield purify_sm->end temp_yes Maintain 0-5°C during nitration temp->temp_yes Yes ratio Incorrect Reagent Ratio? temp->ratio No temp_yes->end ratio_yes Optimize HNO3/H2SO4 ratio ratio->ratio_yes Yes time Incomplete Reaction? ratio->time No ratio_yes->end time->workup No time_yes Increase reaction time, monitor by TLC time->time_yes Yes time_yes->end loss_yes Optimize extraction pH, use multiple extractions, refine chromatography/recrystallization loss->loss_yes Yes loss_yes->end

Caption: A troubleshooting workflow for improving reaction yield.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives.
  • PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • ResearchGate. (2014). Technology of Preparing 8Hydroxy5-nitroquinoline.
  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

Sources

Optimization

Troubleshooting poor solubility of 8-Chloro-2-methyl-5-nitroquinoline in organic solvents

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 8-Chloro-2-methyl-5-nitroquinoline. This resource provides in-depth troubleshooting guides and frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Chloro-2-methyl-5-nitroquinoline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and application of this compound, with a specific focus on its poor solubility in common organic solvents. As Senior Application Scientists, our goal is to provide you with the rationale behind experimental choices to ensure the success of your research.

Understanding the Challenge: The Physicochemical Properties of 8-Chloro-2-methyl-5-nitroquinoline

8-Chloro-2-methyl-5-nitroquinoline (CAS No. 64485-39-8) is a substituted quinoline with a molecular formula of C10H7ClN2O2 and a molecular weight of 222.63 g/mol .[1] Its structure, featuring a bicyclic aromatic quinoline core, a chloro group, a methyl group, and a nitro group, contributes to its overall physicochemical profile. The predicted XLogP3 value of 3.628 suggests a significant degree of lipophilicity, which is a key factor influencing its solubility.[1] While quinoline derivatives are generally more soluble in organic solvents than in aqueous solutions, the specific substitution pattern of 8-Chloro-2-methyl-5-nitroquinoline can lead to strong intermolecular forces in the solid state, resulting in poor solubility even in organic media.

Table 1: Physicochemical Properties of 8-Chloro-2-methyl-5-nitroquinoline

PropertyValueSource
CAS Number 64485-39-8[1]
Molecular Formula C10H7ClN2O2[1]
Molecular Weight 222.63 g/mol [1]
Predicted XLogP3 3.628[1]
Predicted PSA (Polar Surface Area) 58.7 Ų[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 8-Chloro-2-methyl-5-nitroquinoline.

Q1: I am having difficulty dissolving 8-Chloro-2-methyl-5-nitroquinoline in common organic solvents like ethanol and methanol. What are the underlying reasons for this poor solubility?

A1: The poor solubility of 8-Chloro-2-methyl-5-nitroquinoline in certain organic solvents can be attributed to a combination of factors related to its molecular structure:

  • Crystal Lattice Energy: The planar aromatic structure of the quinoline core, combined with the polar nitro group, can lead to strong intermolecular π-π stacking and dipole-dipole interactions in the solid crystal lattice. Overcoming this high lattice energy requires a solvent that can effectively solvate the individual molecules, which can be challenging.

  • Lipophilicity and Polarity Mismatch: The predicted high XLogP3 value of 3.628 indicates that the molecule is quite lipophilic (fat-loving).[1] While this suggests good solubility in non-polar solvents, the presence of the polar nitro group (contributing to a PSA of 58.7 Ų) introduces a polar character.[1] This dual nature can lead to poor solubility in solvents that are either too polar or too non-polar, as they cannot effectively solvate both the hydrophobic and polar regions of the molecule. The principle of "like dissolves like" is key here; a solvent that closely matches the overall polarity of the solute will be most effective.[2]

  • Substituent Effects: The chloro, methyl, and nitro groups on the quinoline ring alter its electronic properties and potential for intermolecular interactions. The strong electron-withdrawing nature of the nitro group, in particular, can influence the charge distribution across the molecule, affecting how it interacts with solvent molecules.

Q2: What is a systematic approach to screen for a suitable organic solvent for 8-Chloro-2-methyl-5-nitroquinoline?

A2: A systematic solvent screening approach is crucial for identifying an appropriate solvent system. The following workflow is recommended:

Caption: A systematic workflow for solvent screening of 8-Chloro-2-methyl-5-nitroquinoline.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Dispense a small, accurately weighed amount of 8-Chloro-2-methyl-5-nitroquinoline (e.g., 1-5 mg) into several small vials.

  • Initial Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the classes mentioned in the diagram above.

  • Room Temperature Observation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the same solvent and vortex again. Repeat this process up to a reasonable final concentration (e.g., 1 mg/mL).

  • Gentle Heating: For promising solvents where partial dissolution is observed, gently warm the vial (e.g., in a 40-50°C water bath) and vortex.

  • Cooling and Stability Check: If the compound dissolves with heat, allow the solution to cool to room temperature and observe for any precipitation, which would indicate that the solubility is temperature-dependent and the solution may be supersaturated at room temperature.

  • Co-Solvent Systems: If single solvents are ineffective, begin testing binary or even ternary solvent mixtures.[2] Start with combinations of a good "solvator" (like DMSO or DMF) and a less viscous co-solvent. A common starting point is a 1:1 or 9:1 ratio, which can then be optimized.

Q3: I've found a solvent system, but the solubility is still too low for my desired experimental concentration. What other techniques can I employ to enhance the solubility?

A3: When a suitable single or co-solvent system is insufficient, several other techniques can be employed to enhance solubility.[3]

1. pH Modification (for Aqueous or Partially Aqueous Systems):

  • Rationale: The quinoline nitrogen in 8-Chloro-2-methyl-5-nitroquinoline is weakly basic and can be protonated in acidic conditions. This protonation forms a salt, which is generally more soluble in polar solvents, including water. While the primary focus here is on organic solvents, this principle can be applied if your downstream application involves a mixed aqueous-organic system. The solubility of quinoline itself has been shown to be pH-dependent.[4][5]

  • Protocol:

    • Attempt to dissolve the compound in your chosen organic solvent.

    • If solubility is poor, and your experiment can tolerate it, add a small, sub-stoichiometric amount of a suitable acid (e.g., a dilute solution of HCl in ethanol or acetic acid).

    • Observe for any increase in solubility. Note that this will change the chemical nature of your compound in solution.

2. Use of Solubilizing Agents (Surfactants):

  • Rationale: Surfactants are amphiphilic molecules that can form micelles in solution.[6] The hydrophobic core of the micelle can encapsulate poorly soluble molecules like 8-Chloro-2-methyl-5-nitroquinoline, increasing their apparent solubility in the bulk solvent.[7]

  • Common Surfactants:

    • Non-ionic: Tween® 80, Polysorbate 20

    • Anionic: Sodium dodecyl sulfate (SDS)

  • Protocol:

    • Prepare a stock solution of the surfactant in your chosen solvent (e.g., 1-10% w/v).

    • Add small aliquots of the surfactant stock solution to the suspension of 8-Chloro-2-methyl-5-nitroquinoline in the solvent.

    • Vortex and observe for improved dissolution.

3. Particle Size Reduction:

  • Rationale: Reducing the particle size of the solid compound increases the surface area-to-volume ratio.[2][8] A larger surface area allows for more extensive interaction with the solvent, which can increase the rate of dissolution.[3] While this doesn't change the equilibrium solubility, a faster dissolution rate can be beneficial.

  • Methods:

    • Micronization: Mechanical grinding of the solid powder to reduce particle size. This can be achieved with a mortar and pestle for small quantities or specialized milling equipment.

    • Nanosuspensions: Advanced techniques like wet milling or high-pressure homogenization can create nanosized particles, significantly enhancing the dissolution rate.[3]

Table 2: Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvents Blending solvents to achieve an optimal polarity match.[2]Simple to implement; can fine-tune solubility.May affect downstream assays; potential for precipitation upon dilution.
pH Adjustment Protonating the basic quinoline nitrogen to form a more soluble salt.Can significantly increase solubility in protic solvents.Alters the chemical form of the compound; only applicable in systems that tolerate pH changes.
Surfactants Micellar encapsulation of the hydrophobic compound.[6]Effective for highly lipophilic compounds.Can interfere with biological assays; may introduce formulation challenges.
Particle Size Reduction Increasing surface area to accelerate dissolution.[3]Improves dissolution rate.Does not increase equilibrium solubility; may require specialized equipment for nanosizing.

Caption: Key strategies for enhancing the solubility of 8-Chloro-2-methyl-5-nitroquinoline.

Q4: Are there any safety precautions I should be aware of when handling 8-Chloro-2-methyl-5-nitroquinoline and the recommended solvents?

A4: Yes, proper safety protocols are essential.

  • Compound Handling: Always handle 8-Chloro-2-methyl-5-nitroquinoline in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid creating dust.

  • Solvent Safety: The organic solvents mentioned (DMSO, DMF, dichloromethane, etc.) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use. They can be flammable, volatile, and have varying levels of toxicity.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 8-Chloro-2-methyl-5-nitroquinoline and proceed with their experiments with greater confidence and success.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Ainurofiq, A., Az-Zahra, A. A., & Hidayah, N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 8-CHLORO-2-METHYL-5-NITROQUINOLINE — Chemical Substance Information. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 154-163. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • NextSDS. (n.d.). 8-chloro-5-nitroisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-chloro-5-nitroquinoline (C9H5ClN2O2). Retrieved from [Link]

Sources

Troubleshooting

Removing impurities from synthesized 8-Chloro-2-methyl-5-nitroquinoline batches

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 8-Chloro-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 8-Chloro-2-methyl-5-nitroquinoline (CAS: 64485-39-8).

Synthesizing this critical building block typically involves the electrophilic aromatic nitration of 8-chloro-2-methylquinoline using a highly reactive mixture of concentrated sulfuric acid, concentrated nitric acid, and fuming nitric acid[1]. While the reaction is robust, the isolation of the pure 5-nitro isomer is frequently complicated by regioisomer formation, over-oxidation, and the notorious tendency of crude quinolines to "oil out" rather than crystallize.

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting steps to ensure high-purity batch recovery.

Purification & Decision Workflow

The following diagnostic workflow illustrates the optimal decision matrix for isolating the target compound based on crude purity and physical state.

PurificationWorkflow Start Crude 8-Chloro-2-methyl- 5-nitroquinoline TLC TLC / LC-MS Analysis Identify Regioisomers Start->TLC Decision1 Target Purity > 85%? TLC->Decision1 Recryst Recrystallization (EtOH or Hexane/EtOAc) Decision1->Recryst Yes Chromatography Silica Column Chromatography (Gradient: Hexane to EtOAc) Decision1->Chromatography No Decision2 Product Oiling Out? Recryst->Decision2 Chromatography->Decision2 SaltForm Salt Formation (Anhydrous HCl in MeOH) Decision2->SaltForm Yes (Viscous Oil) Pure Pure Crystalline Target Compound Decision2->Pure No (Solidifies) SaltForm->Pure

Fig 1: Decision matrix for the purification of crude 8-Chloro-2-methyl-5-nitroquinoline.

Impurity Profiling & Quantitative Data

Understanding the physicochemical properties of your impurities is the first step in removing them. The nitration of 8-chloro-2-methylquinoline is directed by the deactivating, ortho/para-directing chlorine atom at C8. The C5 position (para to chlorine) is favored due to lower steric hindrance compared to the C7 position (ortho to chlorine).

Table 1: Common Impurities in 8-Chloro-2-methyl-5-nitroquinoline Synthesis

Impurity TypeChemical IdentitySource / MechanismRemoval Strategy
Starting Material 8-Chloro-2-methylquinolineIncomplete nitration.Column Chromatography (elutes faster than nitro-products).
Regioisomer 8-Chloro-2-methyl-7-nitroquinolineNitronium ion attack at the sterically hindered C7 position (ortho to Cl).Recrystallization (exploiting differential solubility) or precise gradient chromatography.
Over-nitrated 8-Chloro-2-methyl-5,7-dinitroquinolineExtended reaction times (>16h) or excessive fuming HNO₃.Highly polar; removed via silica gel filtration or remains in mother liquor during recrystallization.
Inorganic Salts Nitrates / SulfatesResidual acids from the nitration mixture.Rigorous aqueous workup and basic extraction (pH 8).

Table 2: Chromatographic Solvent Systems & Expected Behavior

Solvent System (v/v)Target Compound BehaviorApplication
Hexane / Ethyl Acetate (100:0)Retained at baseline (Rf ~0.0)Column equilibration; elutes non-polar organic impurities.
Hexane / Ethyl Acetate (80:20)Optimal migration (Rf ~0.3 - 0.4)Primary elution gradient for isolating the 5-nitro target[1].
Dichloromethane / MeOH (95:5)Fast migration (Rf >0.7)Overly strong; causes co-elution of regioisomers. Avoid.

Frequently Asked Questions (Troubleshooting)

Q1: My crude product is "oiling out" during recrystallization instead of forming crystals. Why does this happen, and how do I fix it? A: "Oiling out" occurs when the target compound precipitates from a supersaturated solution at a temperature above its melting point. In crude batches, the presence of structurally similar regioisomers (like the 7-nitro isomer) disrupts the crystal lattice packing, significantly depressing the melting point of the mixture. As the solvent cools, the mixture separates into a two-phase liquid system rather than a solid crystal lattice.

  • Fix: Re-heat the mixture until the oil completely redissolves. Add 10-15% more of the hot solvent (e.g., ethanol) to decrease the saturation level. Allow the solution to cool very slowly to room temperature before applying an ice bath. If oiling persists, you must remove the melting-point-depressing impurities via column chromatography first.

Q2: I have purified the compound via column chromatography, but the isolated fractions yield a viscous oil upon solvent evaporation. How can I solidify it? A: Quinoline derivatives are basic due to the nitrogen atom in the pyridine ring. Even with electron-withdrawing groups (chloro, nitro) reducing its pKa, the nitrogen can be forced into protonation using strong anhydrous acids. Converting the free base to a hydrochloride salt drastically alters its physicochemical properties. The ionic lattice energy of the salt forces rapid crystallization, overcoming the oily state. See Protocol B below for the exact methodology.

Q3: During the aqueous workup of the nitration mixture, my yields are extremely low. Where is the product going? A: The product is likely remaining in the aqueous phase. The nitration reaction utilizes concentrated sulfuric and nitric acids. If the reaction mixture is not adequately neutralized during the quench, the basic quinoline nitrogen remains protonated as a highly water-soluble sulfate/nitrate salt. You must adjust the aqueous phase to a slightly alkaline pH (pH 8) using NaOH or Na₂CO₃ before extracting with an organic solvent (e.g., tert-butyl methyl ether or ethyl acetate)[1][2].

Self-Validating Experimental Protocols

Protocol A: Silica Gel Column Chromatography (Gradient Elution)

Purpose: Separation of 8-chloro-2-methyl-5-nitroquinoline from unreacted starting material and regioisomers.

  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexanes. Pack the column, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude oily/solid mixture in a minimal volume of Dichloromethane (DCM). Carefully load this onto the top of the silica bed.

    • Validation Check: Ensure the sample band is narrow (<5 mm) to prevent band broadening and co-elution.

  • Elution: Begin elution with 100% Hexanes (2 column volumes) to flush out unreacted 8-chloro-2-methylquinoline.

  • Gradient Shift: Gradually increase polarity to Hexane/Ethyl Acetate (90:10), then to (80:20)[1]. Collect fractions in test tubes.

  • TLC Validation: Spot fractions on a silica TLC plate. Develop in Hexane/EtOAc (80:20). The target 5-nitro compound will appear as a distinct UV-active spot at Rf ~0.35.

  • Concentration: Pool the fractions containing the pure target spot and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Precipitation & Free-Basing

Purpose: Solidifying stubborn, high-purity viscous oils via ionic lattice formation.

  • Dissolution: Dissolve the oily 8-chloro-2-methyl-5-nitroquinoline free base in a minimal amount of anhydrous methanol[2].

  • Acidification: Slowly add an excess of dry hydrogen chloride (HCl) dissolved in methanol (or isopropanol) while stirring at room temperature[2].

    • Validation Check: Spot a drop of the solution on wet pH paper; it should read pH 1-2.

  • Precipitation: Slowly add cold anhydrous acetone dropwise to the mixture until the solution becomes turbid. The dihydrochloride/hydrochloride salt will begin to precipitate as a pale crystalline solid[2].

  • Isolation: Filter the solid under vacuum and wash with cold acetone.

  • Regeneration (Optional): If the free base is required for downstream synthesis, suspend the salt in water, adjust to pH 8 using dilute NaOH, and extract with Dichloromethane. Dry the organic layer over Na₂SO₄ and evaporate to yield the purified free base[2].

References

  • Patent WO2018235926A1. α, β unsaturated amide compounds. Google Patents.
  • Patent US2474823A. Quinoline compounds and process of making same. Google Patents.

Sources

Optimization

Technical Support Center: Preventing Side Reactions During the Nitration of 8-Chloro-2-methylquinoline

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic substitution of quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic substitution of quinoline derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the nitration of 8-chloro-2-methylquinoline, focusing on maximizing the yield of the desired product while minimizing side reactions.

Core Principles: Understanding the Reaction Landscape

Before troubleshooting, it is crucial to understand the underlying principles governing the nitration of the quinoline scaffold. Under the strong acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the quinoline nitrogen atom is protonated, forming a quinolinium ion.[1] This protonation has a profound effect on the molecule's reactivity:

  • Ring Deactivation: The positive charge on the nitrogen atom strongly deactivates the entire heterocyclic system, particularly the pyridine ring, making it highly resistant to electrophilic attack.[2]

  • Regioselectivity: Consequently, electrophilic substitution preferentially occurs on the less deactivated benzene ring. The directing effect of the protonated pyridine ring favors substitution at the C-5 and C-8 positions.[1][3][4]

In the case of 8-chloro-2-methylquinoline, the C-8 position is already substituted. Therefore, the primary site of electrophilic attack by the nitronium ion (NO₂⁺) is the C-5 position. The main goal of the experimental design is to facilitate this specific reaction while preventing competing side reactions.

Quinoline Nitration Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Electrophilic Attack Substrate 8-Chloro-2-methylquinoline Quinolinium 8-Chloro-2-methylquinolinium Ion Substrate->Quinolinium H₂SO₄ SigmaComplex Sigma Complex (Wheland Intermediate) Quinolinium->SigmaComplex Attack at C-5 Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->SigmaComplex Product 8-Chloro-2-methyl-5-nitroquinoline SigmaComplex->Product -H⁺ (Rearomatization)

Caption: Mechanism of nitration for 8-chloro-2-methylquinoline.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

❓ Question 1: My reaction produced a mixture of isomers, including significant amounts of the 6-nitro and/or 7-nitro product. How can I improve selectivity for the 5-nitro isomer?

Answer:

  • Underlying Cause: The formation of 6- and 7-nitro isomers indicates that the reaction conditions are too harsh, providing enough energy to overcome the activation barrier for substitution at these less-favored positions. While the quinolinium ion strongly directs to C-5, excessive thermal energy can reduce this regioselectivity.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. The nitrating mixture should be prepared at a low temperature (0 to -5 °C) and added to the substrate solution very slowly while maintaining the reaction temperature at or below 0 °C.[1] An ice-salt bath is recommended over a simple ice bath for better temperature management.

    • Controlled Reagent Addition: Add the pre-chilled nitrating mixture dropwise to a solution of the quinoline substrate. A rapid addition can create localized "hot spots" where the temperature spikes, leading to side product formation.

    • Reagent Choice: For highly sensitive substrates, consider a milder nitrating agent. While mixed acid is standard, alternatives like acetyl nitrate or nitronium tetrafluoroborate can sometimes offer better selectivity under specific conditions, though they may require more optimization.

❓ Question 2: I'm observing the formation of dinitrated products and a decrease in the yield of my desired mono-nitro compound.

Answer:

  • Underlying Cause: Dinitration occurs when the reaction conditions are too forcing, causing a second electrophilic substitution on the already nitrated product. Although the first nitro group is strongly deactivating, high temperatures, extended reaction times, or a large excess of the nitrating agent can drive this unwanted second reaction.[5]

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Use a modest excess of nitric acid, typically 1.1 to 1.2 equivalents. A large excess significantly increases the concentration of the nitronium ion, promoting polynitration.

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice. Over-extending the reaction time provides more opportunity for dinitration.

    • Lower the Temperature: As with improving regioselectivity, maintaining a low temperature (e.g., 0 °C) is crucial. Dinitration has a higher activation energy than the initial mono-nitration, so lower temperatures will disproportionately suppress this side reaction.

❓ Question 3: The reaction mixture turned dark brown or black, and upon work-up, I isolated a low yield of product with a significant amount of insoluble tar.

Answer:

  • Underlying Cause: This points to oxidative decomposition of the substrate. The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent. The 2-methyl group, being an activating group, can make the quinoline ring system more susceptible to oxidation, especially at elevated temperatures.[3] The reaction can also be violently exothermic if not properly controlled.

  • Troubleshooting & Optimization:

    • Aggressive Cooling: Ensure the reaction flask is well-submerged in an efficient cooling bath (e.g., ice-salt or a cryocooler) before and during the addition of the nitrating agent.

    • Dilution: Running the reaction at a slightly lower concentration by using a suitable co-solvent (if compatible with the reaction, though often neat acid is used) can help dissipate heat more effectively.

    • Control Exotherm: In some aggressive oxidation-prone reactions, the addition of ferrous sulfate can help moderate the reaction's violence, a technique borrowed from Skraup synthesis.[3] This should be used judiciously and may require re-optimization.

    • Purity of Starting Material: Ensure your 8-chloro-2-methylquinoline is pure. Impurities can sometimes catalyze decomposition pathways.

Frequently Asked Questions (FAQs)
  • Q1: What is the expected major product for the nitration of 8-Chloro-2-methylquinoline and why?

    • A1: The expected major product is 8-chloro-2-methyl-5-nitroquinoline . Under strong acid conditions, the quinoline nitrogen is protonated. This deactivates the pyridine ring and directs electrophilic attack to the C-5 and C-8 positions of the benzene ring.[1][4] Since C-8 is blocked by the chloro substituent, nitration occurs preferentially at the C-5 position.

  • Q2: Why is it so difficult to introduce a nitro group onto the pyridine ring via this method?

    • A2: The protonated nitrogen in the quinolinium ion acts as a powerful electron-withdrawing group, making the adjacent pyridine ring extremely electron-deficient and thus highly resistant to attack by an electrophile like NO₂⁺. Direct electrophilic nitration on the pyridine ring of quinoline is generally not feasible under these conditions.

  • Q3: Are there alternative methods for nitrating the quinoline ring system?

    • A3: Yes, though they operate under different mechanisms. For achieving nitration on the pyridine ring (e.g., at the meta-position), radical nitration strategies have been developed. These methods often use a dearomatization-rearomatization sequence and reagents like tert-butyl nitrite (TBN) and TEMPO, which bypass the challenges of electrophilic substitution on a deactivated ring.[6][7][8]

Recommended Protocol and Data Summary
Optimized Experimental Protocol
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath (-5 to 0 °C), slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (typically 3-5 volumes relative to the substrate). Stir for 10-15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Setup: Dissolve 8-chloro-2-methylquinoline (1.0 eq.) in concentrated sulfuric acid in a flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool this mixture to 0 °C in an ice-salt bath.

  • Nitration: Add the pre-chilled nitrating mixture from the dropping funnel to the substrate solution dropwise over 30-60 minutes. Critically, maintain the internal reaction temperature at or below 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice/water, neutralizing, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC.

  • Work-up: Once the starting material is consumed (typically 1-3 hours), carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product may precipitate. If not, carefully neutralize the cold aqueous solution with a base like ammonium hydroxide or sodium carbonate until basic (pH > 8). Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if isomeric impurities are present.

Table of Conditions vs. Outcomes

ParameterRecommended ConditionRationale & Potential Outcome if Deviated
Temperature -5 to 0 °CHigher Temp (>10 °C): Increased rates of side reactions, leading to lower regioselectivity (6/7-nitro isomers) and significant oxidative decomposition (tarring).
HNO₃ Stoichiometry 1.1 - 1.2 equivalentsLarge Excess (>2 eq.): Promotes dinitration, reducing the yield of the desired mono-nitro product.
Reaction Time Monitor by TLC (1-3 h)Too Long: Increases the chance of dinitration and other secondary reactions. Too Short: Incomplete conversion of starting material.
Addition Rate Slow, dropwise (30-60 min)Too Fast: Causes a dangerous exotherm, leading to loss of temperature control, decomposition, and reduced selectivity.

digraph "Troubleshooting Flowchart" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure obs [label="Observed Problem", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

p1 [label="Isomer Mixture", problem]; p2 [label="Dinitration Products", problem]; p3 [label="Tar / Low Yield", problem];

c1 [label="Probable Cause:\nHigh Temperature", cause]; c2 [label="Probable Cause:\nExcess HNO₃ / Long Time", cause]; c3 [label="Probable Cause:\nRunaway Exotherm / Oxidation", cause];

s1 [label="Action:\nMaintain Temp ≤ 0°C\nSlow Addition", solution]; s2 [label="Action:\nUse 1.1 eq. HNO₃\nMonitor by TLC", solution]; s3 [label="Action:\nAggressive Cooling\nControlled Addition Rate", solution];

obs -> {p1, p2, p3}; p1 -> c1 -> s1; p2 -> c2 -> s2; p3 -> c3 -> s3; }

Caption: Troubleshooting logic for nitration side reactions.

References
  • J-Stage. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • ScienceDirect. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • GERES. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Retrieved from [Link]

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). amination and nitrosation of quinolines and their n-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (2015, May 20). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. Retrieved from [Link]

  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Retrieved from [Link]

  • PMC - NIH. (n.d.). 8-Chloro-2-methylquinoline. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

8-Chloro-2-methyl-5-nitroquinoline vs 8-Chloro-2-methylquinoline reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 8-Chloro-2-methyl-5-nitroquinoline and 8-Chloro-2-methylquinoline This guide provides a detailed, data-driven comparison of the chemical reactivity of two closely relate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 8-Chloro-2-methyl-5-nitroquinoline and 8-Chloro-2-methylquinoline

This guide provides a detailed, data-driven comparison of the chemical reactivity of two closely related quinoline derivatives: 8-Chloro-2-methyl-5-nitroquinoline and 8-Chloro-2-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of a single nitro group on the electronic properties and synthetic utility of the quinoline scaffold. We will explore key reaction classes, supported by mechanistic insights and detailed experimental protocols, to provide a comprehensive understanding of these important building blocks.

Introduction: A Tale of Two Quinolines

8-Chloro-2-methylquinoline and 8-Chloro-2-methyl-5-nitroquinoline are heterocyclic compounds built on the quinoline core, a fused system of a benzene and a pyridine ring. They share a common substitution pattern: a chlorine atom at the 8-position and a methyl group at the 2-position. The critical distinction lies in the presence of a nitro (-NO₂) group at the 5-position of the carbocyclic ring in 8-Chloro-2-methyl-5-nitroquinoline.

This seemingly minor structural difference is the central determinant of their divergent chemical behavior. The nitro group is a powerful electron-withdrawing group, and its presence fundamentally alters the electron density distribution across the entire aromatic system. This guide will dissect the consequences of this electronic perturbation on the reactivity of the C-Cl bond, the susceptibility of the ring to electrophilic and nucleophilic attack, and the unique chemical transformations enabled by the nitro group itself.

The Decisive Factor: Electronic Effects of the 5-Nitro Group

The reactivity of an aromatic system is governed by its electron density. The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom.[1] The introduction of a nitro group at the 5-position drastically amplifies this electron deficiency through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the quinoline ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group actively withdraws electron density from the aromatic π-system. This delocalization of electrons creates positions of significant positive charge (electron deficiency) on the ring, particularly ortho and para to its position.

The resonance structures below illustrate how the nitro group at C5 withdraws electron density, placing partial positive charges at positions C6 and C8, as well as on the nitrogen atom of the pyridine ring.

Caption: Resonance delocalization in 8-Chloro-2-methyl-5-nitroquinoline.

This strong electron-withdrawing character is the cornerstone of the reactivity differences discussed below. It deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[2][3]

Comparative Reactivity Analysis

This section compares the performance of the two title compounds in fundamental organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a critical reaction for functionalizing aryl halides. It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The reaction is accelerated by electron-withdrawing groups that can stabilize this intermediate.[3][4]

  • 8-Chloro-2-methylquinoline: The C-Cl bond at the 8-position is relatively unactivated. While the inherent electron deficiency of the quinoline ring allows for substitution, it often requires harsh conditions (high temperatures/pressures) or highly reactive nucleophiles. The steric hindrance from the peri-hydrogen and the adjacent nitrogen can also impede the approach of nucleophiles.

  • 8-Chloro-2-methyl-5-nitroquinoline: The powerful electron-withdrawing nitro group at C5 significantly lowers the electron density of the entire carbocyclic ring, making the carbon atom bonded to the chlorine (C8) more electrophilic and susceptible to nucleophilic attack. Although the nitro group is meta to the leaving group (C-Cl), its strong inductive and resonance effects still substantially activate the ring towards SNAr compared to the non-nitrated analogue. The Meisenheimer complex formed is better stabilized due to the delocalization of the negative charge onto the nitro group.

SNAr_Mechanism node_reactant node_reactant node_intermediate node_intermediate node_product node_product Reactant 8-Chloro-2-methyl-5-nitroquinoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate 1. Nucleophilic Attack (Rate-determining step) Product Substituted Product + Cl⁻ Intermediate->Product 2. Elimination of Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Methoxylation of 8-Chloro-2-methyl-5-nitroquinoline

Causality: This protocol demonstrates a typical SNAr reaction where the chloro group is displaced by a methoxide nucleophile. The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation (Na⁺) and leaving the nucleophile (MeO⁻) highly reactive.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-Chloro-2-methyl-5-nitroquinoline (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of substrate).

  • Reagent Addition: While stirring, add sodium methoxide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the aromatic ring.

  • 8-Chloro-2-methylquinoline: The quinoline ring is generally deactivated towards EAS compared to benzene.[1] However, substitution is possible and preferentially occurs on the more electron-rich carbocyclic (benzene) ring, primarily at the 5- and 8-positions. Since the 8-position is blocked by chlorine, electrophilic attack would be directed to the 5- and 7-positions.[5]

  • 8-Chloro-2-methyl-5-nitroquinoline: This molecule is extremely deactivated towards EAS. The pre-existing nitro group is one of the most powerful deactivating groups, making further electrophilic substitution exceptionally difficult.[2][6] Forcing conditions (strong acids, high temperatures) would be required, and the reaction would likely be low-yielding and non-selective.

Reduction of the Nitro Group

This transformation is exclusive to 8-Chloro-2-methyl-5-nitroquinoline and represents a key synthetic advantage. The nitro group can be readily reduced to a primary amine (-NH₂). This amino group serves as a versatile synthetic handle, enabling a wide range of subsequent reactions, such as:

  • Diazotization to form a diazonium salt, which can be converted into various other functional groups (e.g., -OH, -CN, -F, -Br).

  • Acylation to form amides.

  • Alkylation to form secondary or tertiary amines.

Common reducing agents include metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C).[7]

Nitro_Reduction_Workflow node_start node_start node_process node_process node_product node_product node_downstream node_downstream Start 8-Chloro-2-methyl-5-nitroquinoline Process Reduction (e.g., Fe/HCl or H₂/Pd-C) Start->Process Product 8-Chloro-2-methylquinolin-5-amine Process->Product Downstream1 Diazotization Product->Downstream1 Downstream2 Acylation Product->Downstream2 Downstream3 Alkylation Product->Downstream3

Caption: Synthetic utility of nitro group reduction.

Experimental Protocol: Reduction of 8-Chloro-2-methyl-5-nitroquinoline to 8-Chloro-2-methylquinolin-5-amine

Causality: This classic Béchamp reduction uses iron metal in an acidic medium (acetic acid or HCl) to efficiently reduce the nitro group. The reaction is heterogeneous and requires heating to proceed at a reasonable rate.

  • Setup: To a round-bottom flask, add 8-Chloro-2-methyl-5-nitroquinoline (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of acetic acid.

  • Reaction: Heat the vigorously stirred suspension to reflux for 2-4 hours. Monitor the disappearance of the yellow starting material by TLC.

  • Workup: After cooling, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Neutralization & Extraction: Combine the filtrates and neutralize with a base such as sodium carbonate solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine, which can be further purified if necessary.

Data Summary

Property / Reaction Type8-Chloro-2-methylquinoline8-Chloro-2-methyl-5-nitroquinolineRationale for Difference
Molecular Formula C₁₀H₈ClN[8][9]C₁₀H₇ClN₂O₂[10]Presence of the -NO₂ group.
Molecular Weight 177.63 g/mol [8][11]222.63 g/mol [10]Additional mass of the -NO₂ group.
Nucleophilic Aromatic Substitution (SNAr) Low reactivity; requires harsh conditions.High reactivity; proceeds under milder conditions.Strong electron-withdrawing -NO₂ group activates the ring for nucleophilic attack.[2][3]
Electrophilic Aromatic Substitution (EAS) Moderately reactive; substitution occurs on the carbocyclic ring.Extremely low reactivity; highly deactivated.Strong deactivating effect of the -NO₂ group makes the ring electron-poor.[5]
Unique Transformations N/ANitro Group Reduction: Can be reduced to a versatile amino group.The nitro group is a functional handle for further synthetic elaboration.

Concluding Remarks

The comparison between 8-Chloro-2-methylquinoline and 8-Chloro-2-methyl-5-nitroquinoline is a classic exhibition of how substituent effects dictate synthetic strategy.

  • 8-Chloro-2-methylquinoline should be the substrate of choice when planning modifications via electrophilic aromatic substitution or when a less reactive C-Cl bond is desired.

  • 8-Chloro-2-methyl-5-nitroquinoline is the superior building block for reactions involving nucleophilic aromatic substitution at the C8 position. Furthermore, its true synthetic power is unlocked through the reduction of the nitro group , which provides a gateway to a vast array of 5-substituted quinoline derivatives that are otherwise difficult to access.

The choice between these two reagents is therefore not a matter of which is "better," but which is strategically appropriate for the desired molecular target. A thorough understanding of their electronically-driven reactivity is essential for the efficient design and execution of complex synthetic routes in medicinal and materials chemistry.

References

  • PrepChem (2023). Synthesis of 8-chloro-2-methylquinoline. Available at: [Link]

  • Worldwide Life Sciences (2026). 8-Chloro-2-methylquinoline - 1g. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221113, 8-Chloro-2-methylquinoline. Available at: [Link]

  • Hunan University (2009). 8-Chloro-2-methylquinoline. Published in Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • NextSDS (2024). 8-CHLORO-2-METHYL-5-NITROQUINOLINE — Chemical Substance Information. Available at: [Link]

  • Matsuoka, H. et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Published in Molecules. Available at: [Link]

  • NextSDS (2024). 8-chloro-2-methylquinoline hydrochloride — Chemical Substance Information. Available at: [Link]

  • Abdel-Wahab, B.F. et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Published in Molecules. Available at: [Link]

  • Matsuoka, H. et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Published in Molecules. Available at: [Link]

  • Chemistry Stack Exchange (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Available at: [Link]

  • Brieflands (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Available at: [Link]

  • ECORFAN-Bolivia Journal (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the chemical industry. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Comparative

Mass Spectrometry (LC-MS) Validation of 8-Chloro-2-methyl-5-nitroquinoline: A Comprehensive Comparison Guide

Executive Summary 8-Chloro-2-methyl-5-nitroquinoline (CAS: 64485-39-8) is a halogenated nitroquinoline derivative frequently utilized as a critical building block in drug discovery. Because nitroquinolines are heavily sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-2-methyl-5-nitroquinoline (CAS: 64485-39-8) is a halogenated nitroquinoline derivative frequently utilized as a critical building block in drug discovery. Because nitroquinolines are heavily scrutinized in toxicological studies due to their potential genotoxic profiles, establishing a highly sensitive and reproducible analytical method is paramount. This guide provides an objective platform comparison, mechanistic rationales for experimental design, and a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol strictly adhering to the[1].

Analyte Profiling & Mechanistic Rationale

To design a robust assay, every experimental parameter must be grounded in the molecule's physicochemical properties:

  • Ionization Causality: The molecule features a rigid quinoline core with a highly basic nitrogen atom. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the protonation of the quinoline nitrogen in the liquid phase. This ensures the compound enters the mass spectrometer as a pre-formed, stable [M+H]+ precursor ion at m/z 223.03, which drastically enhances droplet desolvation efficiency and overall Positive Electrospray Ionization (ESI+) sensitivity[2].

  • Fragmentation Rationale: Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable neutral losses. The primary fragmentation involves the expulsion of the electron-withdrawing nitro group (-46 Da) to yield an m/z 177.03 product ion. A secondary pathway involves the loss of the chlorine radical (-35 Da).

Fragmentation P [M+H]+ m/z 223.03 F1 [M+H - NO2]+ m/z 177.03 P->F1 - NO2 (46 Da) F3 [M+H - Cl]+ m/z 188.06 P->F3 - Cl (35 Da) F2 [M+H - NO2 - Cl]+ m/z 142.06 F1->F2 - Cl (35 Da)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF

When validating 8-Chloro-2-methyl-5-nitroquinoline for pharmacokinetic (PK) or toxicokinetic (TK) studies, selecting the correct MS architecture dictates the assay's regulatory compliance.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted absolute quantificationUntargeted screening & metabolite ID
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / PRM (High Resolution)
Sensitivity (LLOQ) Ultra-high (sub-ng/mL levels)Moderate to High
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Structural Elucidation Low (Unit resolution)High (Accurate mass, <5 ppm error)
Verdict for this Guide Optimal for ICH M10 validationAlternative for degradation profiling

Causality for Selection: We select the QqQ platform for this validation protocol. MRM mode maximizes the duty cycle for specific precursor-to-product ion transitions, effectively filtering out isobaric matrix interferences and achieving the strict Lower Limit of Quantification (LLOQ) required by regulatory guidelines[1].

Step-by-Step Experimental Protocol

A. Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with acetonitrile (ACN) is chosen over Solid Phase Extraction (SPE) to provide a rapid, high-throughput extraction while effectively denaturing plasma proteins that could non-specifically bind to the hydrophobic quinoline core.

  • Aliquot 50 µL of spiked biological matrix (e.g., human plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (IS).

  • Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

B. Liquid Chromatography (LC) Conditions

Causality: A C18 stationary phase provides optimal retention for the hydrophobic aromatic ring system, preventing the analyte from eluting in the void volume where matrix suppression is highest.

  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 1.5 minutes re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

C. Mass Spectrometry (MS/MS) Parameters
  • Ion Source: ESI in Positive Mode

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Quantifier: m/z 223.0 177.0 (Collision Energy: 20 eV)

    • Qualifier: m/z 223.0 142.0 (Collision Energy: 35 eV)

Workflow A Plasma Sample (Spiked) B Protein Precipitation (Acetonitrile) A->B C Centrifugation & Extraction B->C D LC Separation (C18, Gradient) C->D E ESI+ MS/MS (MRM Mode) D->E F Data Analysis (ICH M10) E->F

Step-by-step bioanalytical workflow for 8-Chloro-2-methyl-5-nitroquinoline quantification.

ICH M10 Method Validation Framework

To ensure the assay functions as a self-validating system, it must be evaluated against the[3]. The following tables summarize representative validation data demonstrating the method's reliability.

Table 1: Linearity and Sensitivity
ParameterICH M10 Acceptance CriteriaExperimental Result
Calibration Range Must cover expected study concentrations1.0 - 1000 ng/mL
Linearity ( R2 ) 0.990 (using appropriate weighting)0.9985 (1/x² weighting)
LLOQ Accuracy ± 20% of nominal concentration104.2%
LLOQ Precision (CV%) 20%6.8%
Table 2: Intra-run Accuracy and Precision (n=6)
QC LevelNominal Conc. (ng/mL)Mean Accuracy (%)Precision (CV%)ICH M10 Criteria
LQC 3.096.54.2Acc ± 15%, CV 15%
MQC 400.0102.13.1Acc ± 15%, CV 15%
HQC 800.098.82.9Acc ± 15%, CV 15%
Table 3: Matrix Effect and Extraction Recovery
ParameterResultCausality & Interpretation
Matrix Factor (IS-normalized) 0.98 (CV: 3.5%)A CV 15% confirms that co-eluting plasma phospholipids do not significantly suppress the ESI+ ionization[4].
Extraction Recovery 88.5%High recovery validates that the 3:1 ACN precipitation effectively extracts the analyte from the protein matrix.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry Source: Analytica Chimica Acta / PubMed URL:[Link]

Sources

Validation

Comparative Guide: 8-Chloro-2-methyl-5-nitroquinoline vs. Common Quinoline Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist The quinoline scaffold is a privileged structure in drug discovery, serving as the backbone f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

The quinoline scaffold is a privileged structure in drug discovery, serving as the backbone for therapeutics ranging from antimalarials to novel anti-cancer agents. The specific substitution pattern on the quinoline ring dictates its electronic properties, steric hindrance, and downstream reactivity. This guide provides an objective, data-driven comparison of 8-Chloro-2-methyl-5-nitroquinoline against two other ubiquitous quinoline intermediates: 4,7-Dichloroquinoline (DCQ) and 8-Hydroxyquinoline (8-HQ) .

By understanding the mechanistic causality behind these intermediates, researchers can optimize their synthetic routes and improve overall yields in drug development pipelines.

Mechanistic Rationale & Structural Significance

The utility of a quinoline intermediate is governed by the electronic effects of its substituents, which prime specific carbon centers for subsequent functionalization.

8-Chloro-2-methyl-5-nitroquinoline (CAS: 64485-39-8)

This highly functionalized intermediate is critical in the synthesis of α,β-unsaturated amide compounds, which have shown promising anti-cancer activity, particularly against treatment-resistant mesothelioma [1].

  • Mechanistic Advantage: The nitro group at the C5 position acts as a strong electron-withdrawing group (EWG), deactivating the carbocyclic ring but providing a handle for reduction to an amine. The C8-chloro group provides a site for late-stage cross-coupling or nucleophilic aromatic substitution (SNAr), while the C2-methyl group (quinaldine derivative) offers steric protection and can undergo condensation reactions due to its enhanced acidity.

4,7-Dichloroquinoline (CAS: 86-98-6)

4,7-Dichloroquinoline is the cornerstone of 4-aminoquinoline antimalarial drugs, including chloroquine and amodiaquine [2].

  • Mechanistic Advantage: The C4-chlorine is highly activated toward SNAr by the electron-withdrawing nature of the quinoline nitrogen. The C7-chlorine is relatively inert under these conditions, allowing for highly regioselective amination at C4 [3].

8-Hydroxyquinoline (CAS: 148-24-3)

8-HQ is a classic bidentate chelating agent used in metalloproteinase inhibitors and antimicrobial agents [4].

  • Mechanistic Advantage: The close proximity of the C8-hydroxyl group to the heterocyclic nitrogen allows for the formation of stable five-membered chelate rings with metal ions (e.g., Cu²⁺, Zn²⁺). The phenolic nature of the C8-OH also makes the carbocyclic ring highly susceptible to electrophilic aromatic substitution (e.g., halogenation at C5 and C7).

G Quinoline Quinoline Core Target1 8-Chloro-2-methyl-5-nitroquinoline (Anti-cancer Intermediates) Quinoline->Target1 Nitration (C5) Target2 4,7-Dichloroquinoline (Antimalarial Intermediates) Quinoline->Target2 Chlorination (C4, C7) Target3 8-Hydroxyquinoline (Chelating Agents) Quinoline->Target3 Hydroxylation (C8)

Structural functionalization logic of the quinoline core.

Quantitative Comparison of Intermediates

The following table summarizes the physicochemical properties, primary reaction modes, and typical process yields for these intermediates, providing a quick-reference matrix for synthetic planning.

Property / Metric8-Chloro-2-methyl-5-nitroquinoline4,7-Dichloroquinoline8-Hydroxyquinoline
CAS Number 64485-39-886-98-6148-24-3
Molecular Weight 222.63 g/mol 198.05 g/mol 145.16 g/mol
Primary Reactivity Nitro reduction, SNAr at C8SNAr at C4Metal chelation, Electrophilic sub.
Synthesis Method Electrophilic NitrationCyclization & Chlorination (POCl₃)Skraup Synthesis
Typical Step Yield ~56% (Nitration step)85-90% (Chlorination step)~60-80% (Cyclization)
Primary Application Oncology (Mesothelioma drugs)Infectious Disease (Antimalarials)Antimicrobials, MMP inhibitors

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Causality is explained for critical steps to aid in troubleshooting.

Protocol A: Synthesis of 8-Chloro-2-methyl-5-nitroquinoline via Nitration

This protocol relies on a harsh mixed-acid system to overcome the deactivating effect of the existing chloro-substituent and force regioselective nitration at the C5 position [1].

Reagents:

  • 8-Chloro-2-methylquinoline (0.50 g, 2.28 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 2.5 mL)

  • Concentrated Nitric Acid (HNO₃, 5.0 mL)

  • Fuming Nitric Acid (1.0 mL)

Step-by-Step Procedure:

  • Acid Mixture Preparation: In a round-bottom flask, carefully combine 2.5 mL conc. H₂SO₄, 5.0 mL conc. HNO₃, and 1.0 mL fuming HNO₃. Causality: The combination of fuming and concentrated nitric acid in sulfuric acid generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺) required to attack the deactivated quinoline ring.

  • Substrate Addition: Cool the acid mixture in an ice bath. Slowly add 8-chloro-2-methylquinoline (0.50 g) portion-wise. Causality: Ice-cooling prevents uncontrolled exothermic runaway and oxidative degradation of the substrate.

  • Reaction: Remove the ice bath and heat the mixture slowly to 65 °C. Stir continuously for 16 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it carefully over crushed ice/water. Extract the aqueous layer with tert-butyl methyl ether (TBME) (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (100/0 to 80/20) to yield the pure product (approx. 0.35 g, 56% yield).

Workflow Start 8-Chloro-2-methylquinoline (0.50 g, 2.28 mmol) Reaction Nitration Reaction (65°C, 16 hours) Start->Reaction AcidMix Acid Mixture (H2SO4, HNO3, Fuming HNO3) AcidMix->Reaction Ice-cooling Extraction Extraction (tert-Butyl methyl ether) Reaction->Extraction Quench & Extract Purification Silica Gel Chromatography (Hexane/EtOAc) Extraction->Purification Dry & Concentrate Product 8-Chloro-2-methyl-5-nitroquinoline (Yield: 56%) Purification->Product

Experimental workflow for the synthesis of 8-Chloro-2-methyl-5-nitroquinoline.

Protocol B: Regioselective C4-SNAr of 4,7-Dichloroquinoline

This protocol demonstrates the selective displacement of the C4-chlorine, a fundamental step in synthesizing amodiaquine analogs [3].

Step-by-Step Procedure:

  • Preparation: Dissolve 4,7-dichloroquinoline (1.0 equiv) and the target primary amine (e.g., 4-amino-2-(diethylaminomethyl)phenol, 1.1 equiv) in ethanol or a similar polar protic solvent.

  • Catalysis: Add a catalytic amount of concentrated HCl. Causality: Protonation of the quinoline nitrogen further withdraws electron density from the C4 position, drastically lowering the activation energy for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor via TLC until the DCQ is consumed.

  • Isolation: Cool to room temperature, neutralize with aqueous NaOH to precipitate the free base, filter, and recrystallize from ethanol.

Protocol C: Skraup Synthesis of 8-Hydroxyquinoline

This classic synthesis builds the quinoline core from an aniline derivative[4].

Step-by-Step Procedure:

  • Mixing: In an acid-resistant flask, combine glycerol, anhydrous copper(II) sulfate, and o-aminophenol.

  • Acid Addition: Slowly add concentrated H₂SO₄ under vigorous stirring. Causality: Sulfuric acid acts as both a dehydrating agent (converting glycerol to acrolein) and an acid catalyst for the Michael addition and subsequent cyclization.

  • Heating: Heat the mixture to 130-140 °C. Maintain this temperature carefully, as the Skraup reaction is highly exothermic.

  • Neutralization: Cool the mixture, dilute with water, and neutralize to pH 7.0-7.2 using 30% NaOH.

  • Purification: Collect the precipitate and purify via reduced-pressure sublimation to obtain pure 8-hydroxyquinoline.

Conclusion

While 4,7-Dichloroquinoline and 8-Hydroxyquinoline remain foundational for infectious disease and chelator-based therapies, 8-Chloro-2-methyl-5-nitroquinoline offers a highly specialized, multi-functional scaffold. Its unique substitution pattern—pairing an easily reducible nitro group with a reactive chloro-substituent and a sterically active methyl group—makes it an indispensable intermediate for modern oncology drug discovery, particularly in the synthesis of complex α,β-unsaturated amides.

References
  • WO2018235926A1 - α, β unsaturated amide compounds - Google Patents. Source: Google Patents.
  • 4,7-Dichloroquinoline - Wikipedia. Source: Wikipedia.
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - ChemRxiv. Source: ChemRxiv.
  • 8-Hydroxyquinoline synthesis - ChemicalBook. Source: ChemicalBook.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Chloro-2-methyl-5-nitroquinoline

Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, it is essential to look beyond the basic safety data sheet (SDS) and understand the causality of the hazards associated with 8-Chloro-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, it is essential to look beyond the basic safety data sheet (SDS) and understand the causality of the hazards associated with 8-Chloro-2-methyl-5-nitroquinoline (CAS: 64485-39-8)[1]. This molecule features a quinoline core substituted with a highly electronegative chloro group and a reactive nitro group.

  • Lipophilicity & Dermal Penetration : The chloro group increases the molecule's overall lipophilicity, facilitating rapid absorption through the stratum corneum if dermal exposure occurs.

  • Electrophilic Reactivity : Nitroquinolines are notorious for undergoing enzymatic reduction in vivo, generating reactive intermediates that can cross-link DNA or cause severe oxidative stress, making them potential mutagens[2].

  • Physical State Hazards : Supplied as a solid powder, the primary operational risk is the aerosolization and subsequent inhalation of fine particulates during weighing and transfer[1][3].

Standard "gloves and glasses" are insufficient. Handling this compound requires a self-validating, defense-in-depth approach to ensure absolute containment.

Quantitative Data & PPE Specifications

To ensure a robust safety protocol, all protective measures must be quantifiable. Below is the summarized hazard and PPE data for 8-Chloro-2-methyl-5-nitroquinoline and its structural analogs[1][2][4].

Parameter / HazardSpecification / CategoryOperational Countermeasure
CAS Number 64485-39-8Verify chemical identity and purity before handling[1].
Molecular Weight 222.63 g/mol Use for precise stoichiometric calculations[1].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Strict isolation; use Class II Biological Safety Cabinet or Fume Hood[2].
Skin/Eye Irritation Category 2 / 2ANitrile gloves (>0.11mm) and tight-fitting splash goggles[4][5].
Glove Breakthrough >480 minutes (Nitrile, 0.11mm)Replace gloves every 2 hours or immediately upon contamination.
Ventilation Face Velocity: 80-120 fpmContinuous monitoring via digital airflow gauge[3].

Mandatory Experimental Workflows

Do not merely follow these steps; verify them. Every protocol is designed as a self-validating system where the output of one step confirms the success of the previous one.

Workflow A: Pre-Operational Validation & PPE Donning
  • Ventilation Verification : Before opening the chemical container, check the fume hood's digital monitor. Ensure the face velocity is between 80 and 120 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture heavy dust, while velocities above 120 fpm create turbulent eddies that blow toxic powder back into the operator's breathing zone.

  • Glove Integrity Check : Select powder-free nitrile gloves. Perform an inflation test (trap air and squeeze) to check for micro-punctures before putting them on. Don a double layer if handling solutions in highly permeating solvents (e.g., DMSO or DMF).

  • Eye & Body Protection : Don a flame-resistant lab coat, fully buttoned. Wear chemical splash goggles (not standard safety glasses). Causality: Safety glasses do not seal against the face, leaving the mucous membranes of the eyes vulnerable to aerosolized nitroquinoline dust[6].

PPE_Workflow Start 1. Hood Validation Face Velocity 80-120 fpm Goggles 2. Don Splash Goggles (Ensure Facial Seal) Start->Goggles Coat 3. Don FR Lab Coat (Fully Buttoned) Goggles->Coat Gloves 4. Double Nitrile Gloves (Pass Inflation Test) Coat->Gloves Handle 5. Handle 8-Chloro-2-methyl- 5-nitroquinoline Gloves->Handle

Self-validating PPE donning sequence for handling hazardous quinoline powders.

Workflow B: Material Transfer & Handling
  • Static Elimination : Use an anti-static zero-stat gun on the weighing boat and spatula. Causality: Nitro-aromatics can form explosive dust clouds; electrostatic discharge is a primary ignition source[1].

  • Weighing : Weigh the solid exclusively inside the fume hood using an analytical balance. Do not transport open containers across the laboratory under any circumstances.

  • Solubilization : If dissolving the compound, add the solvent slowly down the side of the vessel to prevent aerosolization. Cap the vial tightly and wipe the exterior before removing it from the hood.

Spill Management & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent cross-contamination and environmental release[7].

Spill Response Protocol
  • Isolate & Evacuate : If >5 grams are spilled outside the hood, immediately evacuate the 10-foot radius to allow dust to settle[3].

  • Upgrade PPE : Don a half-face elastomeric respirator with P100 particulate filters before re-entering the spill zone.

  • Containment (No Sweeping) : Do not dry sweep, as this violently aerosolizes the toxic powder[2]. Instead, carefully cover the spill with damp absorbent pads (using water or a compatible solvent like ethanol) to suppress the dust[8].

  • Collection : Carefully fold the damp pads inward, trapping the chemical. Place them into a heavy-duty, sealable hazardous waste bag.

  • Decontamination : Wash the surface with a strong detergent solution, followed by a solvent wipe (e.g., 70% isopropanol) to remove any remaining lipophilic residues.

Spill_Response Spill Spill Detected (Solid Powder) Assess Evacuate Area & Upgrade to P100 Respirator Spill->Assess Contain Dampen with Solvent (Suppress Dust) Assess->Contain Collect Collect in Sealed Hazardous Waste Bag Contain->Collect Decon Decontaminate Surface (Detergent + IPA) Collect->Decon

Step-by-step spill response pathway emphasizing dust suppression and containment.

Disposal Logistics
  • Solid Waste : All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a clearly labeled, rigid, leak-proof container[4].

  • Liquid Waste : Halogenated and non-halogenated organic waste streams must be kept strictly separate. 8-Chloro-2-methyl-5-nitroquinoline solutions must be disposed of in the Halogenated Organic Waste carboy due to the presence of the chlorine atom[3].

  • Regulatory Compliance : Never discharge this chemical into the municipal sewer system. Nitroquinolines are highly toxic to aquatic life and require high-temperature incineration by an approved waste disposal plant[2][7].

References

  • Xenometrix. "4-NITROQUINOLINE-N-OXIDE Material Safety Data Sheet." Xenometrix. [Link]

Sources

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